Paspalic acid

Catalog No.
S538669
CAS No.
5516-88-1
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paspalic acid

CAS Number

5516-88-1

Product Name

Paspalic acid

IUPAC Name

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1

InChI Key

RJNCJTROKRDRBW-TZMCWYRMSA-N

SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

solubility

Soluble in DMSO

Synonyms

6-methyl-delta 8,9-ergoline-8-carboxylic acid, paspalic acid

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Isomeric SMILES

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O

The exact mass of the compound Paspalic acid is 268.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Lysergic Acid - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

role of paspalic acid in ergot alkaloid biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Ergot Alkaloid Biosynthesis Pathway

Ergot alkaloids are nitrogen-containing natural products derived from a tetracyclic ergoline ring system. The biosynthesis begins with the condensation of L-tryptophan and dimethylallyl diphosphate (DMAPP), catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS or FgaPT2) [1]. The table below outlines the core pathway steps shared among fungi like Claviceps purpurea and Aspergillus fumigatus.

Step Key Enzyme Action Product
1 Dimethylallyltryptophan synthase (DMATS, e.g., FgaPT2) [1] C4-prenylation of L-tryptophan [1] 4-γ,γ-dimethylallyltryptophan (DMAT) [1]
2 N-methyltransferase (EasF / FgaMT) [1] N-methylation of DMAT [1] 4-dimethylallyl-L-abrine (4-DMA-L-abrine) [1]
3 Oxidoreductase (EasE) & Catalase (EasC) [1] Decarboxylation and oxidation to form ergoline ring [1] Chanoclavine-I [1]
4 Multiple Enzymes (e.g., EasA) [1] Further modifications Chanoclavine-I aldehyde [1]
5 -- -- Agroclavine / Elymoclavine (clavine alkaloids) [2]
6 Clavine Oxidase (CloA) - Cytochrome P450 enzyme [2] Two-step oxidation of agroclavine (to elymoclavine, then to lysergic acid) [2] Lysergic Acid [2]

The pathway then diverges, with lysergic acid serving as the central precursor for more complex ergot alkaloids. A key enzyme in its formation is Clavine Oxidase (CloA), which catalyzes the two-step oxidation of agroclavine to lysergic acid [2].

G L_Tryptophan L-Tryptophan (1) DMAT 4-γ,γ-Dimethylallyltryptophan (DMAT) (2) L_Tryptophan->DMAT DMATS (FgaPT2) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->DMAT DMA_Abrine 4-Dimethylallyl-L-Abrine (3) DMAT->DMA_Abrine N-Methyltransferase (EasF / FgaMT) Chanoclavine Chanoclavine-I (4) DMA_Abrine->Chanoclavine EasE & EasC Chan_aldehyde Chanoclavine-I Aldehyde Chanoclavine->Chan_aldehyde Agroclavine Agroclavine Chan_aldehyde->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA Lysergic_Acid Lysergic Acid Elymoclavine->Lysergic_Acid CloA Ergoamides Simple Lysergic Acid Amides (e.g., Ergonovine) Lysergic_Acid->Ergoamides Ergopeptines Ergopeptines (e.g., Ergotamine) Lysergic_Acid->Ergopeptines

Core ergot alkaloid biosynthesis pathway, highlighting the role of CloA [1] [2].

Key Experimental Models & Protocols

Research on ergot alkaloid biosynthesis utilizes various models, from fungal cultures to heterologous expression systems. Key methodological approaches are summarized below.

Method Key Findings/Applications Relevant Model Organisms
Gene Knockout & Complementation [3] Determined functions of core pathway genes (e.g., easA, easC, easE, easF); disruption of cloA causes accumulation of agroclavine and elymoclavine [1] [2] [3]. Aspergillus fumigatus, Claviceps purpurea [1] [3]
Heterologous Expression [2] Functional characterization of CloA orthologs; engineered CloA variants increased lysergic acid production 15-fold [2]. Saccharomyces cerevisiae (Baker's Yeast) [2]
Genome Mining & Sequencing [1] [4] Identification and comparison of ergot alkaloid biosynthesis gene clusters across fungal species [1] [4]. Various Claviceps, Epichloë, Aspergillus, Penicillium spp. [1]

Research Gaps and Future Directions

The search results indicate that paspalic acid is not a central focus of current ergot alkaloid biosynthesis research. The scientific community is more actively investigating the pathway up to lysergic acid and its derivatives.

Future research directions based on recent literature include:

  • Enzyme Engineering: Modifying key enzymes like CloA for enhanced production of lysergic acid, a crucial drug precursor [2].
  • Heterologous Production: Developing efficient microbial cell factories (e.g., in yeast) for the sustainable production of ergot alkaloids [2].
  • Pathway Regulation: Understanding how the biosynthesis is regulated in different fungi and their host plants [5].

References

Comprehensive Technical Guide: Claviceps paspali Production of Paspalic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Claviceps paspali is a specialized fungal pathogen belonging to the Hypocreales order that primarily infects grasses of the Paspalum genus, including P. dilatatum (Dallisgrass) and P. distichum [1] [2]. This fungus is of significant scientific and industrial interest due to its capacity to produce ergot alkaloids, a class of compounds with substantial pharmaceutical value. Among these compounds, paspalic acid serves as a key intermediate in the biosynthesis of various biologically active molecules, most notably lysergic acid and its derivatives [3] [4]. The industrial importance of these compounds stems from their application in manufacturing medications for neurological disorders such as Parkinson's disease, migraines, and postpartum hemorrhage [3].

The biology of C. paspali follows a pattern characteristic of Claviceps species, exhibiting a biotrophic lifestyle where the fungus completes its life cycle within the host plant's ovary without causing immediate tissue death [1]. Infection begins when windborne ascospores land on the pistil of susceptible grasses, followed by hyphal penetration into the ovarian tissues [2]. The fungus eventually replaces the developing seed with a specialized structure called a sclerotium (ergot body), which serves as both a survival structure and site of alkaloid accumulation [5] [2]. Unlike C. purpurea which produces predominantly ergopeptine alkaloids, C. paspali is particularly noted for producing indole-diterpene tremorgenic mycotoxins (paspalitrems) responsible for neurological symptoms in grazing animals, alongside the valuable ergot alkaloids [5] [6].

Biosynthesis Pathways

Metabolic Routing to this compound

The biosynthesis of this compound in Claviceps paspali occurs through the ergot alkaloid pathway, a specialized metabolic route that transforms simple tryptophan and dimethylallyl pyrophosphate precursors into complex ergoline structures [3]. This compound occupies a central position in this pathway, serving as a direct precursor to lysergic acid through a temperature-dependent isomerization process [4]. The biosynthetic sequence begins with the condensation of tryptophan and dimethylallyl pyrophosphate catalyzed by DmaW, representing the first committed step in ergot alkaloid biosynthesis [3]. This is followed by a series of enzymatic modifications including oxidation, methyl transfer, and ring closure reactions mediated by EasF, EasC, EasE, and EasD to yield chanoclavine-I-aldehyde [3].

The transformation from chanoclavine-I-aldehyde to this compound involves several critical enzymatic steps, including the action of EasA (old yellow enzyme reductase), EasG (phosphatase), and CloA (cytochrome P450 monooxygenase) [3]. Research indicates that this compound exists in equilibrium with its more stable isomer, lysergic acid, particularly under elevated temperature conditions [4]. This biochemical relationship has significant implications for industrial production, as fermentation processes can be manipulated to favor the accumulation of either compound depending on temperature control and extraction methods.

Genetic Regulation and Cluster Organization

The genetic basis for this compound biosynthesis in C. paspali is governed by the ergot alkaloid biosynthetic gene cluster (BGC), which contains the core genes encoding the enzymes mentioned above [3] [6]. Genome sequencing of multiple C. paspali isolates has revealed a compact genomic architecture with approximately 8,000-8,200 protein-coding genes, of which 4.6-4.9% are predicted to encode secreted proteins [1]. The ergot alkaloid BGC is distinct from the indole-diterpene (IDT) cluster responsible for producing paspalitrem tremorgenic compounds, allowing for potential genetic separation of desirable and undesirable metabolic products [6].

Recent functional genomics studies have demonstrated that targeted disruption of specific genes within the alkaloid pathway can redirect metabolic flux toward this compound accumulation. For instance, inactivation of lpsB, which encodes a non-ribosomal peptide synthase responsible for converting lysergic acid to ergopeptines, results in significant accumulation of this compound and its derivatives [3] [7]. This strategic metabolic engineering approach forms the basis for developing industrial strains optimized for this compound production.

The following diagram illustrates the core biosynthetic pathway from primary metabolites to this compound and related ergot alkaloids:

G cluster_legend Pathway Key Tryptophan Tryptophan FGI FGI Tryptophan->FGI DmaW DMAPP DMAPP DMAPP->FGI DmaW Chanoclavine Chanoclavine Agroclavine Agroclavine Chanoclavine->Agroclavine EasA,EasG Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA Paspalic_Acid Paspalic_Acid Elymoclavine->Paspalic_Acid Spontaneous Lysergic_Acid Lysergic_Acid Paspalic_Acid->Lysergic_Acid Isomerization Ergot_Alkaloids Ergot_Alkaloids Lysergic_Acid->Ergot_Alkaloids LpsB,LpsC FGI->Chanoclavine EasF,EasC EasE,EasD Precursors Precursors Intermediate Target Compound Final_Products End Products

Figure 1: Biosynthetic pathway of this compound in Claviceps paspali showing key enzymatic steps and metabolic relationships.

Production Methods

Submerged Fermentation Techniques

Industrial production of this compound primarily relies on submerged fermentation of specific C. paspali strains under controlled conditions [3] [4]. The fermentation process for alkaloid production typically spans 12-30 days, with this compound and related intermediates appearing at specific temporal phases [4]. Early research established that C. paspali strain MG-6 exhibits a triphasic production pattern when cultivated in submerged culture: (1) a production phase (days 3-12) characterized by biosynthesis of lysergic acid α-hydroxyethylamide (LAH I); (2) a degradation phase (days 13-18) involving epimerization and cleavage reactions; and (3) a post-production phase (days 15-30) dominated by biooxidative reactions yielding hydroxylated derivatives [4]. During the degradation phase, this compound derivatives emerge as important intermediates, with studies confirming the isolation of This compound 10-hydroxyamide as evidence of an alternative biosynthetic route for simple lysergic acid derivatives [4].

The standard fermentation medium for C. paspali typically contains carbon sources such as mannitol or sorbitol at 20-100 g·L⁻¹, organic acids like succinic acid (10-35 g·L⁻¹) as pH regulators and carbon supplements, and complex nitrogen sources including soybean cake powder (2 g·L⁻¹) or corn steep powder (20 g·L⁻¹) [3] [7]. Mineral salts such as KH₂PO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, and ZnSO₄·7H₂O are incorporated at concentrations ranging from 0.01-1 g·L⁻¹ to support fungal growth and metabolic activities [3] [7]. The initial pH is typically adjusted to 5.0-5.5, with incubation temperatures maintained at 25°C under agitation (220 rpm) in darkness [3] [7].

Table 1: Fermentation Parameters for this compound Production by C. paspali

Parameter Standard Conditions Optimized Conditions References
Culture Type Submerged fermentation Submerged fermentation [3] [4]
Temperature 25°C 25°C [3] [7]
Agitation 220 rpm 220 rpm [3] [7]
pH 5.0-5.5 5.5 [3] [7]
Fermentation Period 12-30 days 12 days (engineered strains) [3] [4]
Carbon Source Mannitol (20 g·L⁻¹) Sorbitol (100 g·L⁻¹) [3] [7]
Organic Acid Succinic acid (10 g·L⁻¹) Succinic acid (35 g·L⁻¹) [3] [7]
Nitrogen Source Soybean cake powder (2 g·L⁻¹) Corn steep powder (20 g·L⁻¹) [3] [7]
Fermentation Optimization Strategies

Advanced optimization approaches employing statistical experimental designs have demonstrated significant improvements in this compound and lysergic acid production. The Plackett-Burman design is first used to identify critical media components, followed by the Box-Behnken response surface methodology to determine optimal concentrations [3]. Through such systematic optimization, researchers have achieved remarkable increases in total lysergic acid isomer production (reaching 3.7 g·L⁻¹), representing a 4.6-fold enhancement compared to non-optimized media [3]. This optimized production level substantially surpasses yields obtained through heterologous expression systems, which typically reach only mg·L⁻¹ concentrations [3].

Critical parameters influencing production efficiency include dissolved oxygen levels, carbon-to-nitrogen ratio, and phosphate concentration. The literature suggests that phosphate limitation can stimulate alkaloid biosynthesis, while excessive phosphate redirects resources toward primary fungal growth at the expense of secondary metabolism [4]. Additionally, the presence of tryptophan in the medium has been reported to induce alkaloid synthesis in related Claviceps species, though specific data for C. paspali requires further verification [4].

Analytical Methods

Quantification and Characterization Techniques

The analysis of this compound and related ergot alkaloids in C. paspali cultures relies heavily on chromatographic separation techniques coupled with various detection systems. Liquid chromatography (LC) has been the method of choice for monitoring alkaloid profiles throughout the fermentation process, allowing researchers to track the dynamic changes in metabolic composition [4]. Early research established that C. paspali produces four isomers of lysergic acid α-hydroxyethylamide which can be separated and identified using LC methods [4]. These separation techniques are essential for distinguishing this compound from its isomers and decomposition products.

Spectroscopic identification methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide structural confirmation of this compound and related compounds. The comprehensive analysis of alkaloid profiles requires a multifaceted approach that can separate, quantify, and characterize these chemically similar compounds. The detection of this compound 10-hydroxyamide in fermentation extracts further confirms the existence of alternative biosynthetic routes for simple lysergic acid derivatives in C. paspali [4].

Table 2: Analytical Methods for this compound Characterization

Method Application Key Features References
Liquid Chromatography Separation of alkaloid isomers Separates 4 isomers of lysergic acid hydroxyethylamide [4]
Mass Spectrometry Structural identification Molecular weight and fragmentation pattern analysis [4]
NMR Spectroscopy Structural elucidation Determination of molecular structure and stereochemistry [4]
Fermentation Monitoring Process tracking Temporal profiling of alkaloid changes during fermentation [4]

Strain Improvement and Genetic Engineering

Genetic Manipulation Techniques

The establishment of efficient genetic transformation systems for C. paspali has represented a significant breakthrough in strain engineering capabilities. Two primary methods have been successfully developed: protoplast-mediated transformation and Agrobacterium tumefaciens-mediated transformation (ATMT) [3] [6]. The protoplast-based approach involves enzymatic removal of the fungal cell wall using lytic enzymes such as lywallzyme (0.1% concentration), followed by polyethylene glycol-induced DNA uptake into the resulting protoplasts [3] [7]. While this method has shown success, it has historically suffered from limitations including low protoplast regeneration efficiency and instability of transformants [6].

The ATMT approach has emerged as a robust alternative, offering higher transformation efficiency and greater mitotic stability of integrated DNA [6]. This method utilizes the natural DNA transfer mechanism of A. tumefaciens to deliver T-DNA containing genes of interest into the fungal genome. The optimized ATMT protocol has enabled the creation of targeted gene replacements in C. paspali with significantly improved efficiency compared to protoplast-based methods [6]. Both transformation systems require careful optimization of critical parameters including pre-culture conditions, enzyme combinations and concentrations for cell wall digestion (protoplast method), bacterial-fungal co-culture conditions (ATMT), and selection regimes for transformant recovery.

Metabolic Engineering Strategies

Strategic genetic modification of C. paspali has focused on redirecting metabolic flux toward this compound and its precursors by disrupting downstream conversion steps. A particularly successful approach has involved the targeted deletion of the lpsB gene, which encodes a non-ribosomal peptide synthase responsible for converting lysergic acid to ergopeptine alkaloids [3] [7]. This disruption creates a metabolic bottleneck that causes the accumulation of this compound and lysergic acid, which can then be extracted from fermentation broths [3].

The genetic modification process involves replacing the lpsB coding sequence with a selectable marker (typically the hygromycin resistance cassette hph) through homologous recombination [3] [7]. PCR verification confirms successful gene replacement, and HPLC analysis of mutant cultures demonstrates complete absence of ergopeptine alkaloids with concurrent accumulation of this compound/lysergic acid [3]. Importantly, these engineered strains maintain the ability to produce the early intermediates of the ergot alkaloid pathway while being blocked in the final steps, resulting in significantly improved yields of the desired intermediates.

The following diagram illustrates the strategic approach to metabolic engineering for enhanced this compound production:

G cluster_methods Genetic Methods WildType Wild Type C. paspali (Produces ergot alkaloids) GeneticMod Genetic Modification (lpsB gene deletion) WildType->GeneticMod Engineered Engineered Strain (Accumulates this compound) GeneticMod->Engineered Protoplast Protoplast Transformation ATMT Agrobacterium-Mediated (ATMT) Optimization Process Optimization (Medium, conditions) Engineered->Optimization HighYield High-Yield Production (3.7 g·L⁻¹ achieved) Optimization->HighYield

Figure 2: Metabolic engineering workflow for enhancing this compound production in C. paspali through targeted genetic modification.

Applications and Industrial Perspectives

Pharmaceutical Applications

This compound serves as a crucial pharmaceutical intermediate in the synthesis of various clinically important ergot alkaloids [3]. Its significance stems from its structural position as a direct precursor to lysergic acid, which forms the core structure of numerous therapeutic agents [3]. Semisynthetic derivatives of lysergic acid have been developed into medications for diverse neurological conditions, including ergometrine for postpartum hemorrhage, nicergoline for cognitive disorders, cabergoline for Parkinson's disease and hyperprolactinemia, and dihydroergotamine for migraine treatment [3]. The global market demand for lysergic acid and its derivatives is substantial, with annual production estimated at 10-15 tons to meet pharmaceutical manufacturing needs [3].

The industrial production landscape for these compounds has historically been divided between field cultivation of ergot fungi on rye (accounting for 40-50% of production) and submerged fermentation using C. paspali strains (contributing the remaining 50-60%) [3]. However, field production is subject to significant variability due to climatic factors and growing conditions, creating supply chain uncertainties [3]. The development of efficient fermentation processes using engineered C. paspali strains therefore represents a crucial advancement toward more reliable and sustainable production of these medically essential compounds.

Scale-up Considerations and Challenges

The transition from laboratory-scale production to industrial manufacturing of this compound using C. paspali fermentation presents several technical challenges that require careful consideration. Process scalability necessitates optimization of aeration, mixing, and nutrient delivery in large-scale bioreactors, as these parameters significantly influence fungal morphology and metabolic productivity [3]. The shear sensitivity of fungal hyphae in submerged culture requires balancing agitation intensity for oxygen mass transfer against potential damage to fungal structures [3].

Downstream processing represents another significant challenge, as the extraction and purification of this compound from complex fermentation broths involves multiple steps including separation of mycelial biomass, extraction with organic solvents, and chromatographic purification [3] [4]. The chemical instability of this compound and its tendency to isomerize to lysergic acid under certain conditions (particularly elevated temperature) necessitates careful control of processing parameters throughout the recovery and purification operations [4]. Additionally, the co-production of indole-diterpene tremorgenic mycotoxins (paspalitrems) in some wild-type strains presents safety concerns that must be addressed through either strain selection or genetic engineering to eliminate these undesirable compounds [5] [6].

Future development efforts will likely focus on further optimization of the production host through additional genetic modifications, development of continuous fermentation processes to improve productivity, and implementation of integrated biorefinery approaches to valorize all components of the fermentation biomass. The application of advanced metabolic engineering tools and synthetic biology approaches holds promise for creating next-generation production strains with enhanced yields, reduced byproduct formation, and improved fermentation characteristics.

Conclusion

Claviceps paspali represents a biologically and industrially significant fungus for the production of this compound as a key intermediate in the biosynthesis of pharmaceutically important ergot alkaloids. Advances in our understanding of the biosynthetic pathway, coupled with the development of efficient genetic manipulation systems, have enabled the creation of engineered strains with significantly improved production capabilities. The optimization of fermentation parameters using statistical experimental designs has further enhanced productivity, making submerged fermentation an increasingly attractive alternative to traditional field production.

References

Chemical Profile of Paspalic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical information for paspalic acid.

Property Description
IUPAC Name (2R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),3,9,12,14-pentaene-4-carboxylic acid [1]
Other Systematic Names 8,9-Didehydro-6-methylergoline-8-carboxylic acid; 6-Methyl-8,9-didehydroergoline-8-carboxylic acid [2] [1]
Molecular Formula C₁₆H₁₆N₂O₂ [2] [1]
Average Mass 268.316 g/mol [2]
Chemical Structure A tetracyclic ergoline derivative. It is a double-bond isomer of lysergic acid [3].

Natural Origin and Biosynthesis

This compound occurs naturally in the ergot alkaloid biosynthesis pathway in fungi. The primary natural source is the fungus Claviceps paspali [4] [5].

In Claviceps species, the biosynthetic pathway of ergot alkaloids is broadly divided into three parts. This compound is a key intermediate formed in the later stages before being converted into more complex ergot alkaloids [4]. The following diagram illustrates the core logical relationship in its production:

architecture Glucose Glucose Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Glucose->Chanoclavine-I-aldehyde Enzymes: DmaW, EasF, EasC, EasE, EasD Lysergic Acid Lysergic Acid Chanoclavine-I-aldehyde->Lysergic Acid Enzymes: EasA, EasG, CloA This compound This compound Lysergic Acid->this compound Isomerization Ergoamides (e.g., Ergometrine) Ergoamides (e.g., Ergometrine) This compound->Ergoamides (e.g., Ergometrine) Enzymes: LpsB, LpsC

Core pathway and engineering strategy for this compound production in Claviceps paspali [4].

Production Methodologies

Direct extraction of this compound from wild fungi is not industrially practical. Modern production uses submerged fermentation of engineered Claviceps paspali strains.

Metabolic Engineering of the Production Strain

A key strategy involves creating a microbial "cell factory" by genetically modifying the fungus to accumulate the desired product [4].

  • Gene Deletion (lpsB): The gene lpsB codes for an enzyme that converts this compound into the next intermediate in the pathway. By deleting this gene, the metabolic flow is blocked, causing this compound and its isomer, iso-lysergic acid, to accumulate in the fermentation broth [4].
  • Transformation System: This genetic modification is achieved via a protoplast-mediated transformation system specifically developed for C. paspali [4].
Fermentation Protocol

The experimental protocol for producing this compound using the engineered Claviceps paspali strain is detailed below [4].

1. Strain and Culture Conditions

  • Strain: Engineered Claviceps paspali with ΔlpsB knockout [4].
  • Culture Maintenance: Grow on PDA (Potato Dextrose Agar) plates at 25°C for 6 days [4].
  • Seed Culture: Transfer a 3 cm² piece of mycelium to a flask containing seed medium. Culture for 4 days at 25°C, 220 rpm [4].

2. Seed Medium Composition (per Liter)

Component Concentration
Mannitol 20 g
Succinic Acid 10 g
Soybean Cake Powder 2 g
KH₂PO₄ 1 g
MgSO₄·7H₂O 0.3 g
pH 5.0

3. Fermentation Process

  • Inoculation: Transfer seed culture to fermentation medium at 15% (v/v) inoculation ratio [4].
  • Fermentation Conditions: Incubate in the dark for 12 days at 25°C, 220 rpm [4].

4. Fermentation Medium Composition (Optimized per Liter)

Component Concentration
Sorbitol 100 g
Succinic Acid 35 g
Corn Steep Powder 20 g
Yeast Extract Powder 0.5 g
FeSO₄·7H₂O 0.022 g
ZnSO₄·7H₂O 0.01 g
MgSO₄·7H₂O 0.7 g
pH 5.5

5. Process Optimization

  • The fermentation medium was optimized using Plackett-Burman and Box-Behnken experimental designs [4].
  • This optimized process achieved a final titer of 3.7 g·L⁻¹ of combined this compound and iso-lysergic acid, a 4.6-fold increase over the initial medium [4].
Chemical Conversion from Lysergic Acid

This compound can also be manufactured through the base-catalyzed isomerization of lysergic acid [5]. This process is covered in a patent and typically involves:

  • Dissolving lysergic acid in a methanol/aqueous metal hydroxide mixture (e.g., NaOH or KOH) [5].
  • Heating the reaction mixture to facilitate isomerization [5].
  • Isolating this compound, often in its crystalline form, from the reaction mixture [5].

Key Insights for Researchers

  • Focus on Fermentation: For scalable production, the most efficient route is via fermentation of engineered Claviceps paspali, not extraction from plant/fungal material [4].
  • Genetic Tools are Available: The establishment of a protoplast-mediated transformation system for C. paspali enables further metabolic engineering to boost yields [4].
  • Analytical Note: During fermentation, this compound and its isomer iso-lysergic acid are co-produced. Any analytical method must account for and separate these two compounds [4].

References

Paspalic Acid in Claviceps Fungi Lifecycle: Biosynthesis, Production, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Claviceps Biology and Paspalic Acid

Claviceps fungi are parasitic ascomycetes that infect over 400 grass species, including economically important cereals such as rye, wheat, barley, and oats. These fungi are classified as ergot fungi due to their characteristic production of ergot alkaloids—indole-derived compounds with significant pharmacological activities. The genus includes multiple species with varying host specificities: Claviceps purpurea (infecting rye and other cereals), Claviceps paspali (specializing on Paspalum grasses), Claviceps fusiformis (affecting pearl millet), and Claviceps africana (targeting sorghum). These fungi pose substantial agricultural challenges through ergot disease, which replaces host seeds with fungal sclerotia containing high concentrations of ergot alkaloids that are toxic to humans and animals.

This compound is a key ergot alkaloid intermediate in the biosynthesis of various lysergic acid derivatives. This compound is particularly significant in Claviceps paspali metabolism, serving as a precursor to more complex ergot alkaloids. Unlike other Claviceps species that primarily produce ergopeptines, C. paspali specializes in the production of simple lysergic acid derivatives, with this compound occupying a central position in its biosynthetic pathway. The compound's importance extends beyond its role as a biosynthetic intermediate, as it represents a pharmaceutical precursor for the synthesis of various medically important compounds, making it valuable for biotechnological production.

The following diagram illustrates the Claviceps lifecycle, showing the transition from floral infection to alkaloid production:

ClavicepsLifecycle cluster_0 Parasitic Phase cluster_1 Reproductive Phase Start Flowering stage of host grass SporeDispersal Ascospore dispersal to flowers Start->SporeDispersal Infection Flower infection and colonization SporeDispersal->Infection Honeydew Honeydew production (contains conidia) Infection->Honeydew Infection->Honeydew Sclerotia Sclerotia formation (alkaloid accumulation) Honeydew->Sclerotia Honeydew->Sclerotia AlkaloidBiosynth Alkaloid biosynthesis (this compound production) Sclerotia->AlkaloidBiosynth Overwinter Sclerotia overwinter in soil AlkaloidBiosynth->Overwinter Germination Sclerotia germination and stroma formation Overwinter->Germination Overwinter->Germination Germination->SporeDispersal Completes cycle Germination->SporeDispersal

Figure 1: The Claviceps lifecycle illustrating the transition from floral infection to alkaloid production and reproduction. The parasitic phase involves flower infection and alkaloid accumulation, while the reproductive phase completes the cycle through sclerotia germination and spore dispersal.

Claviceps Biology and Lifecycle

Reproductive Cycle and Host Infection

Claviceps species exhibit a complex reproductive cycle that alternates between parasitic and saprophytic phases, with the entire process being temperature-dependent and requiring specific environmental conditions for each stage. The fungus is homothallic (self-fertile), capable of sexual reproduction without requiring a compatible mating partner. The lifecycle begins when windborne ascospores land on the stigmatic surfaces of susceptible grass flowers during spring. These spores germinate and produce hyphae that penetrate the soft tissues of the stigma, typically through the hairs or directly through the cuticle. The penetration mechanism is not fully understood but is believed to involve both mechanical pressure and the production of cell wall-degrading enzymes that facilitate entry into the host tissues [1].

Once inside the flower, the fungal hyphae grow down through the style (transmitting tissue) toward the ovary. Notably, Claviceps exhibits tissue specificity, exclusively colonizing the ovarian tissues while avoiding other plant parts. The reason for this specific targeting remains unclear but may relate to the presence of specific nutrients or the absence of effective defense mechanisms in the ovary. Within 24 hours post-inoculation, hyphae are visible growing into and down the stigma. By 48 hours, the fungus reaches the base of the ovary, and by 72 hours, it completely surrounds the ovule. Within 5-7 days, the fungal tissue replaces the entire ovule, forming a structure known as the sphacelium [2] [1].

Honeydew and Sclerotia Formation

During the sphacelial stage, the fungus produces masses of asexual conidiospores that are exuded from the infected florets in a sugary liquid called honeydew. This viscous fluid, which contains high concentrations of sugars and conidia, serves as a dispersal mechanism. The honeydew attracts insect vectors and facilitates spread to other flowers through rain splash and direct contact. From a biochemical perspective, this stage represents the initial phase of alkaloid production, with the fungus beginning to synthesize early intermediates in the ergot alkaloid pathway [3] [1].

Approximately two weeks after initial infection, the fungus enters the sclerotial stage, where it forms hardened, dark purple or brown structures called sclerotia that replace the host seed. These sclerotia represent the overwintering structure of the fungus and serve as the primary site for alkaloid accumulation. Sclerotia are rich in lipids and contain high concentrations of ergot alkaloids, which protect them from predation and environmental stress. When sclerotia fall to the ground and experience appropriate environmental conditions (typically after winter dormancy), they germinate to form fruiting bodies (stromata) containing perithecia (flask-shaped structures) where sexual reproduction occurs through the fusion of compatible nuclei, resulting in the production of ascospores that complete the lifecycle [1].

This compound: Chemical Properties and Biosynthesis

Chemical Identity and Properties

This compound (chemically known as 6-methyl-Δ⁸,⁹-ergolene-8-carboxylic acid) is a key ergot alkaloid intermediate in the biosynthetic pathway leading to various lysergic acid derivatives. The compound features the characteristic ergoline ring system common to all ergot alkaloids, comprising a tetracyclic structure that includes an indole moiety derived from L-tryptophan fused to a ring system derived from dimethylallyl pyrophosphate. This compound is particularly characterized by the presence of a carboxylic acid group at position 8 and a double bond between positions 8 and 9 in the ergoline structure, making it a direct precursor to lysergic acid through isomerization [4].

In Claviceps paspali, this compound is typically found as This compound amides, most notably as This compound alpha-hydroxyethylamide (PAH). These derivatives represent important intermediates that can be further modified through various enzymatic reactions including epimerization, hydroxylation, and glycosylation to yield a diverse array of ergot alkaloids. The chemical instability of certain this compound derivatives, particularly their susceptibility to epimerization at two asymmetric carbon atoms, presents both challenges and opportunities in the fermentation and purification processes used for pharmaceutical production [4].

Biosynthetic Pathway and Enzymology

The biosynthesis of this compound follows the general ergot alkaloid pathway but branches at the stage of lysergic acid synthesis. The pathway begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), which is encoded by the dmaW gene in Claviceps species. This represents the first committed step in ergot alkaloid biosynthesis and is rate-limiting for the entire pathway. The product of this reaction, dimethylallyltryptophan (DMAT), undergoes a series of transformations including N-methylation, oxidation, and ring closure to form the ergoline ring system characteristic of all ergot alkaloids [5].

The pathway proceeds through several clavine alkaloid intermediates, including chanoclavine-I, agroclavine, and elymoclavine, which are progressively oxidized and modified to eventually yield lysergic acid. This compound is formed as an intermediate in the conversion of elymoclavine to lysergic acid, through a series of oxidation and rearrangement reactions. Specifically, the conversion involves oxidation of the methyl group at position 17 to a carboxylic acid, followed by isomerization to form lysergic acid. In Claviceps paspali, this pathway is particularly efficient for the production of simple lysergic acid derivatives, with this compound serving as a key branch point intermediate [4] [5].

The following diagram illustrates the biosynthetic pathway from key intermediates to this compound and its derivatives:

ErgotBiosynthesis Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan (DMAT) Tryptophan->DMAT DMATS enzyme DMAPP Dimethylallyl pyrophosphate DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Multiple steps Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine PaspalicAcid This compound Elymoclavine->PaspalicAcid Oxidation LysergicAcid Lysergic Acid PaspalicAcid->LysergicAcid Isomerization LAH Lysergic acid α-hydroxyethylamide (LAH) LysergicAcid->LAH Amidation Ergotamine Ergotamine (Ergopeptine) LysergicAcid->Ergotamine Peptide assembly DMATS DMATS (dmaW gene) DMATS->DMAT

Figure 2: Biosynthetic pathway of ergot alkaloids showing the position of this compound as a key intermediate in the production of lysergic acid derivatives. The pathway begins with the condensation of L-tryptophan and DMAPP, proceeding through several clavine intermediates before reaching this compound, which isomerizes to lysergic acid—the precursor to pharmacologically important compounds.

Production Methods and Optimization

Fermentation Dynamics and Process Parameters

The production of this compound through submerged fermentation of Claviceps paspali has been extensively studied and optimized for industrial application. The fermentation process can be divided into three distinct phases based on alkaloid profiling and metabolic activity. During the initial production phase (typically days 3-12 of fermentation), the fungus biosynthesizes the primary genuine alkaloid, lysergic acid α-hydroxyethylamide (LAH I), which is derived from this compound. This phase is characterized by active fungal growth and high metabolic activity, with the culture medium containing specific carbon and nitrogen sources that promote alkaloid production [4].

The degradation phase (approximately days 13-18) involves chemical modifications of the initially produced alkaloids. Due to its inherent chemical instability, LAH I undergoes epimerization at two asymmetric carbon atoms in the fermentation medium, yielding three epimeric forms (LAH II-IV). Additionally, cleavage reactions occur that convert the LAH isomers to ergine and erginine. The final post-production phase (days 15-30) is characterized by biooxidative reactions that predominantly yield 8-hydroxy derivatives of ergine and erginine. The isolation of This compound 10-hydroxyamide during this phase indicates the existence of an alternative biosynthetic pathway for the production of simple lysergic acid derivatives, bypassing some of the conventional steps [4].

Table 1: Timeline of Alkaloid Production and Transformation During Submerged Fermentation of Claviceps paspali

Fermentation Phase Time Frame (Days) Major Alkaloid Transformations Key metabolites
Production Phase 3-12 Biosynthesis of primary alkaloids LAH I (lysergic acid α-hydroxyethylamide)
Degradation Phase 13-18 Epimerization and cleavage LAH II-IV, ergine, erginine
Post-production Phase 15-30 Biooxidative reactions 8-hydroxy derivatives of ergine and erginine
Genetic Engineering and Strain Improvement

Recent advances in genetic manipulation of Claviceps paspali have opened new possibilities for strain improvement and metabolic engineering. The development of Agrobacterium tumefaciens-mediated transformation (ATMT) has overcome previous limitations of protoplast-mediated transformation, including inefficient protoplast regeneration, low frequency of DNA integration, and poor mitotic stability of transformants. This method allows for targeted genetic modifications, including gene knockouts and gene replacements in the alkaloid biosynthetic pathways [6].

Research has successfully targeted the indole-diterpene (IDT) biosynthetic gene cluster in C. paspali, which competes with the ergot alkaloid pathway for precursors and metabolic resources. By knocking out key IDT biosynthetic genes (idtCBGF, idtP, and idtF), researchers have created mutant strains that show complete abrogation of IDT production while maintaining undisturbed ergot alkaloid biosynthesis. These engineered strains offer significant advantages for industrial production, as they eliminate the co-production of tremorgenic mycotoxins (paspalitrems) that complicate the purification of pharmaceutical-grade ergot alkaloids. The continuation of ergot alkaloid production in these mutants confirms that the IDT and ergot alkaloid pathways operate independently and do not share essential precursors [6] [7].

Table 2: Genetic Modifications in Claviceps paspali for Enhanced Alkaloid Production

Genetic Modification Target Genes Effect on Metabolism Application Potential
IDT cluster knockout idtCBGF Complete elimination of indole-diterpene production Simplified purification of ergot alkaloids
P450 monooxygenase knockout idtP Accumulation of paspaline (early IDT intermediate) Blocking tremorgenic mycotoxin synthesis
Prenyltransferase knockout idtF Production of unprenylated IDTs Elimination of neurotoxic paspalitrems

Analytical Methods and Quantification

Chromatographic Techniques and Metabolite Profiling

The analysis and quantification of this compound and related ergot alkaloids primarily rely on liquid chromatography (LC) methods, often coupled with mass spectrometry (MS) detection. These techniques enable the separation and identification of complex alkaloid mixtures present in fermentation broths and biological samples. The inherent chemical instability of many ergot alkaloids, particularly their susceptibility to epimerization and degradation, requires careful optimization of chromatographic conditions to achieve accurate quantification and prevent artifactual transformations during analysis [4].

Advanced LC methods have been developed to separate the four epimeric isomers of lysergic acid α-hydroxyethylamide (LAH I-IV) that form during fermentation. These methods typically employ reversed-phase chromatography with buffered mobile phases to control pH and minimize on-column degradation. The detection and characterization of 8-hydroxy derivatives of ergine and erginine in the later stages of fermentation requires specialized MS techniques, including tandem mass spectrometry (MS/MS) for structural elucidation. The identification of This compound 10-hydroxyamide as a minor metabolite further demonstrates the utility of these sophisticated analytical approaches in uncovering the complexity of ergot alkaloid metabolism [4].

Metabolic Profiling and Fermentation Monitoring

Comprehensive metabolic profiling throughout the fermentation process is essential for understanding the dynamics of alkaloid production and transformation. Regular sampling and analysis at defined time points allow for the construction of detailed time-course profiles that reveal the interconversions between different alkaloid species. This approach has been instrumental in identifying the three distinct phases of alkaloid metabolism during submerged fermentation of Claviceps paspali and understanding the chemical and enzymatic processes that dominate each phase [4].

The application of multivariate analysis to metabolic profiling data enables the identification of correlations between process parameters and alkaloid yields, facilitating process optimization. Additionally, the integration of genomic and metabolomic data provides insights into the regulation of alkaloid biosynthesis and helps identify potential targets for genetic engineering to enhance production of desired compounds such as this compound while minimizing the formation of by-products and degradation products [6] [4].

Applications and Research Implications

Pharmaceutical Applications and Derivative Synthesis

This compound serves as an important pharmaceutical precursor for the synthesis of various medically valuable ergot alkaloids. Its strategic position in the biosynthetic pathway makes it an ideal starting material for the semi-synthesis of compounds such as ergometrine (used to control postpartum bleeding), ergotamine (for migraine treatment), and various dihydrogenated ergot alkaloids that form the basis of medications for neurological disorders. The simple structure of this compound compared to more complex ergopeptines facilitates its chemical modification to produce analogs with optimized pharmacological properties [5].

The ergoclavine-type alkaloids, including fumigaclavine C, have shown promise as anti-inflammatory agents for the treatment of inflammatory bowel diseases and atherosclerosis. These compounds function by inhibiting NLRP3 inflammasome activation and attenuating TNFα production through modulation of the TLR4-NFκB signaling pathway. The relatively simple structure of this compound compared to more complex ergopeptines makes it an attractive starting point for the development of novel anti-inflammatory drugs with improved specificity and reduced side effects [5].

Research Tools and Biological Probes

Beyond their pharmaceutical applications, this compound and its derivatives serve as valuable research tools for studying biological processes. The ergot alkaloid scaffold interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, dopamine receptors, and α-adrenergic receptors, making these compounds useful probes for investigating the structure and function of these important signaling proteins. The ability to chemically modify different regions of the this compound structure enables researchers to explore structure-activity relationships and develop selective ligands for specific receptor subtypes [5].

The genetic tools developed for manipulating Claviceps paspali, particularly the ATMT protocol, provide a platform for fundamental studies of fungal secondary metabolism. These techniques enable researchers to investigate the function of specific genes involved in alkaloid biosynthesis, study the regulation of metabolic pathways, and explore the ecological roles of these compounds in fungal-plant interactions. The knowledge gained from these studies has broader implications for understanding the evolution of secondary metabolism in fungi and developing strategies for engineering biosynthetic pathways in various organisms [6] [7].

Conclusion

This compound represents a crucial metabolic intermediate in the ergot alkaloid biosynthesis pathway of Claviceps paspali, with significant implications for both basic research and pharmaceutical applications. Its position at the branch point between simple lysergic acid derivatives and more complex ergopeptines makes it a key node in the metabolic network of this industrially important fungus. The detailed understanding of its biosynthesis, regulation, and chemical transformations has enabled the development of efficient fermentation processes for the production of valuable pharmaceutical precursors.

References

Comprehensive Application Notes and Protocols for Extraction and Analysis of Paspalic Acid from Claviceps paspali Fermentation Broth

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Paspalic Acid and Its Significance

This compound is a key ergot alkaloid precursor naturally produced by the fungus Claviceps paspali during submerged fermentation. This compound serves as a crucial intermediate in the biosynthesis of various pharmacologically important ergot alkaloids, including lysergic acid and its derivatives. The industrial importance of this compound stems from its relative stability compared to other ergoline precursors and its ability to be isomerized to lysergic acid, which serves as the foundational structure for numerous therapeutic agents. These derivatives have extensive clinical applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, migraines, and postpartum hemorrhages. Additionally, lysergic acid derivatives have shown utility in psychiatric therapeutic applications and other medical conditions, creating a consistent market demand estimated at 10-15 tons of lysergic acid annually, with this compound serving as a critical bottleneck in this supply chain.

The extraction and purification of this compound from fermentation broth presents significant technical challenges due to the complex nature of the fermentation matrix, the presence of similar ergot alkaloids that can interfere with purification, and the chemical instability of the compound under certain conditions. Traditional organic solvent extraction methods often result in emulsification issues, low yields, and require large volumes of solvents, making them economically and environmentally challenging for industrial application. Furthermore, the fermentation broth contains numerous impurities including residual carbohydrates, proteins, pigments, metal ions, and various by-products of fungal metabolism that must be removed to obtain pharmaceutically acceptable purity. These application notes address these challenges by providing optimized, scalable protocols for the efficient extraction and purification of this compound from Claviceps paspali fermentation broth, incorporating both traditional and advanced solid-phase extraction techniques.

Fermentation Conditions for Optimal this compound Production

Culture Conditions and Medium Composition

The production of this compound through submerged fermentation of Claviceps paspali requires precise control of cultural parameters and medium composition to maximize yield while minimizing the formation of undesirable by-products. The fermentation process can be divided into three distinct phases: the production phase (days 3-12) characterized by biosynthesis of the basic genuine alkaloid lysergic acid alpha-hydroxyethylamide (LAH I); the degradation phase (days 13-18) where epimerization occurs; and the post-production phase (days 15-30) where biooxidative reactions yield hydroxy-derivatives. Research indicates that alkaline conditions (pH ≥7.0) significantly improve alkaloid yield, with one study reporting that adjusting the pH to 9.0 with ammonia water before extraction enhanced recovery rates.

The metabolic engineering of Claviceps paspali has emerged as a promising approach for enhancing this compound production. Recent advances have demonstrated that deletion of the lpsB gene, which encodes an enzyme responsible for converting lysergic acid to ergoamides, results in significant accumulation of lysergic acid and its precursors in engineered strains. When combined with optimized fermentation medium, these engineered strains have achieved remarkable titers of up to 3.7 g·L−1 of lysergic acid and iso-lysergic acid, representing a 4.6-fold increase compared to initial medium formulations. The development of an efficient protoplast-mediated transformation system for C. paspali has facilitated such genetic modifications, overcoming previous limitations in the genetic manipulation of this industrially important fungus.

Fermentation Medium Optimization

Table 1: Optimized Fermentation Medium Composition for this compound Production

Component Concentration Function Notes
Sorbitol 100 g·L−1 Carbon source Superior to mannitol in recent studies
Succinic acid 35 g·L−1 Buffer and carbon source Neutralized to pH 5.2 with ammonia
Corn steep powder 20 g·L−1 Nitrogen source and growth factors Can be substituted with soybean cake powder
Yeast extract powder 0.5 g·L−1 Vitamins and cofactors Enhances alkaloid production
KH₂PO₄ 1 g·L−1 Phosphorus source Concentration varies (0.1-1 g·L−1)
MgSO₄·7H₂O 0.7 g·L−1 Magnesium source Essential for enzyme function
FeSO₄·7H₂O 0.022 g·L−1 Trace element Catalyst for biosynthetic enzymes
ZnSO₄·7H₂O 0.01 g·L−1 Trace element Co-factor for enzymatic reactions

The fermentation process is typically performed in specialized bioreactors with specific geometry requirements. Studies indicate that fermenter vessels should have a form ratio of height to diameter of at least 3:1 to ensure proper oxygen transfer and mixing efficiency. The process requires temperature control at 24°C, with an initial incubation period in shake flasks for 4-5 days followed by scale-up to fermenter vessels. Aeration control is critical, with sterile air typically supplied at a pressure of 1.4 atmospheres after 6-7 days of fermentation to maintain oxygen saturation at 70-80%. The entire fermentation process typically requires 8-12 days, with monitoring of alkaloid production through regular sampling and analysis using thin-layer chromatography or HPLC. The harvest timing is crucial as prolonged fermentation can lead to degradation of this compound to other ergot alkaloids, reducing yield and complicating downstream purification.

Solid-Phase Extraction Protocols

Bentonite/Clay-Based Adsorption Method

The adsorption characteristics of bentonite and other montmorillonite compounds make them excellent substrates for the initial capture of this compound and related ergot alkaloids from fermentation broth. The method outlined in US Patent 4237291 describes a process where 30 L of Claviceps purpurea culture solution at its natural pH (5-6) is stirred for 30 minutes with 1.2 kg of bentonite. The bentonite-alikaloid complex is then filtered through calcium sulfate dihydrate, with the filtrate typically discarded as it contains minimal alkaloid content. The resulting mycella-adsorbent mixture is dried and can be directly extracted with a 10-12 fold volume of ethyl acetate, yielding up to 90% of the alkaloid content. For industrial-scale applications, calcium bentonite is preferred over sodium bentonite due to its filtration properties and reduced tendency to form colloids that complicate solid-liquid separation.

Fuller's earth presents an alternative adsorbent with potential advantages over bentonite, particularly its granular form that facilitates use in flow-through adsorption columns. This material demonstrates particularly high affinity for ergot alkaloids at the natural pH of claviceps broth (approximately 5.0-6.0), eliminating the need for pH adjustment before adsorption. The elution of bound alkaloids from clay adsorbents typically employs polar solvents such as methanol, with or without the addition of basic compounds like ammonia. However, it is important to note that elution with basic methanol may promote epimerization of alkaloids, potentially converting this compound to its less desirable isomers. This method's primary drawback lies in the requirement for drying the adsorbent before extraction, which adds time and energy costs to the process and may contribute to compound degradation if not carefully controlled.

Synthetic Polymer Adsorption Method

Synthetic adsorbents such as styrene-divinylbenzene copolymers and phenolic resins offer significant advantages for this compound extraction from Claviceps paspali fermentation broth, as detailed in Japanese Patent 2-167051. These materials function primarily through van der Waals interactions rather than ionic mechanisms, allowing for effective capture of this compound and related ergot alkaloids without the need for ion exchange. The recommended polymers typically have a grain diameter of 250-857 μm, pore diameter of approximately 500 Å, and surface area of 400-1000 m²/g. Commercially available examples include Sepabeads SP207, SP206, SP800, and SP900 (Mitsubishi Chemical), as well as Duolite S-866 and S-861 (Rohm and Haas).

The extraction process using synthetic polymers typically employs a column chromatography approach where the fermentation broth, preferably adjusted to pH ≥7.0 with ammonia water, is passed through a column packed with the adsorbent at a flow rate of 0.5-2.0 bed volumes per hour. The loading capacity for ergot alkaloids typically ranges up to 60 mg/mL of wet resin. Following loading, the column is washed with water to remove unbound impurities, then eluted with a hydro-organic solvent mixture. The elution solvent typically consists of 5-80% (w/w) of a water-miscible organic solvent such as methanol, ethanol, acetone, acetonitrile, or tetrahydrofuran. For enhanced elution efficiency, the solvent system may be modified with alkaline additives (e.g., sodium hydrogen carbonate or aqueous ammonia) or weakly acidic components (e.g., succinic acid or citric acid). The elution volume is typically 3-6 times the bed volume of the resin, with elution progress monitored by thin-layer chromatography.

Table 2: Comparison of Solid-Phase Extraction Methods for this compound

Parameter Bentonite/Clay Method Synthetic Polymer Method
Adsorbent cost Low Moderate to high
Equipment requirements Simple stirring and filtration Column chromatography system
Processing time Longer due to drying step Faster continuous processing
Scalability Good for batch processing Excellent for continuous processing
Yield Up to 90% 68-92% in documented examples
Resin regeneration Not typically practiced Possible with NaOH/acetone wash
Specificity Moderate High, depending on polymer
Typical eluent Methanol or ethyl acetate 50-85% methanol in water

Chemical Conversion and Purification Techniques

Isomerization to Lysergic Acid

This compound naturally exists in equilibrium with its more stable isomer, lysergic acid, particularly under alkaline conditions. This chemical property enables the conversion of extracted this compound to the pharmaceutically more valuable lysergic acid through a controlled isomerization process. The conversion represents a critical step in the production chain for many ergot-based pharmaceuticals, as lysergic acid serves as the direct precursor for semisynthetic derivatives such as ergometrine, nicergoline, and cabergoline. The isomerization process typically involves heating this compound in the presence of a strong base such as sodium hydroxide or potassium hydroxide, often in aqueous methanol or ethanol as solvent.

The mechanism of isomerization involves the formation of an enol intermediate that tautomerizes to the more thermodynamically stable lysergic acid structure. According to the process described in patent EP1718644A1, crystalline this compound is dissolved in a mixture of methanol and aqueous metal hydroxide (such as NaOH or KOH) and heated under reflux conditions to complete the isomerization. The progress of the reaction can be monitored by HPLC or TLC until the conversion is complete. Following isomerization, the solution is typically acidified to precipitate crude lysergic acid, which can then be further purified through recrystallization. The reaction efficiency is generally high, with yields exceeding 85% when performed under optimized conditions, though care must be taken to minimize exposure to light and oxygen which can degrade the sensitive ergoline structure.

Purification and Crystallization

The purification of lysergic acid following isomerization from this compound typically involves a multi-step process to achieve pharmaceutical grade purity. After the isomerization mixture is cooled, the pH is carefully adjusted to approximately 7.0-7.5 using mineral acids such as sulfuric acid, resulting in the precipitation of crude lysergic acid. The precipitate is then collected by filtration and may be further purified through recrystallization from appropriate solvents. Common solvent systems for recrystallization include aqueous methanol, aqueous ethanol, or acetone-water mixtures. The crystallization process requires careful control of temperature, cooling rate, and agitation to ensure the formation of pure crystals with consistent particle size distribution.

For ultimate purity, chromatographic methods may be employed, including preparative HPLC using reversed-phase C18 columns with methanol-water or acetonitrile-water mobile phases, potentially modified with buffers or ion-pairing agents to improve separation. The purified lysergic acid typically appears as colorless to slightly yellow crystals, with a melting point of approximately 240°C (with decomposition). The identity and purity of the final product should be confirmed through multiple analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. Proper storage conditions are critical for maintaining stability, with recommendations including protection from light, oxygen, and moisture through packaging in amber glass containers under inert atmosphere, with storage at temperatures below -20°C for long-term preservation.

Analytical Methods and Quality Control

HPLC Analysis of this compound and Related Alkaloids

High-performance liquid chromatography represents the primary analytical method for the quantification and quality control of this compound throughout the extraction and purification process. The typical HPLC system for ergot alkaloid analysis employs a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of a mixture of aqueous buffer and organic modifier such as acetonitrile or methanol. The aqueous component often contains 20-50 mM ammonium acetate or ammonium carbonate, adjusted to pH 8.0-10.0 with ammonia to improve peak shape and resolution. A representative gradient program might begin with 10-20% acetonitrile, increasing linearly to 70-90% over 20-30 minutes, at a flow rate of 1.0 mL/min and column temperature maintained at 25-40°C.

Detection methodology typically employs UV absorption at 320 nm or fluorescence detection with excitation at 320 nm and emission at 420 nm, with the latter offering superior sensitivity and selectivity for ergot alkaloids. For comprehensive analysis, diode array detection is valuable for peak purity assessment through spectral comparison. The retention time of this compound under these conditions typically falls between 10-15 minutes, well-separated from related compounds such as lysergic acid, isolysergic acid, and other ergot alkaloids. Quantitative analysis requires the preparation of a calibration curve using certified reference standards, with a typical linear range of 0.1-100 μg/mL and limit of detection approximately 0.05 μg/mL. System suitability tests should demonstrate resolution greater than 2.0 between this compound and the closest eluting compound, tailing factor less than 2.0, and RSD of peak areas less than 2.0% for repeated injections.

Quality Control Specifications

Quality control protocols for extracted this compound should include comprehensive testing to ensure identity, purity, potency, and safety. The identity confirmation typically combines chromatographic retention behavior matching with reference standard and UV spectral comparison. For material intended for pharmaceutical use, purity specifications generally require not less than 98.0% and not more than 102.0% of this compound on anhydrous basis, when determined by the validated HPLC method. Related substances should be strictly controlled, with individual impurities limited to not more than 0.5% and total impurities not more than 1.5%.

Additional quality control tests include residual solvent analysis by gas chromatography according to ICH guidelines, with particular attention to methanol, ethanol, acetone, and chloroform depending on the extraction and purification process employed. The water content by Karl Fischer titration should typically not exceed 5.0%, while the residue on ignition should be less than 0.5%. For crystalline material, powder characteristics such as particle size distribution and crystallinity may be specified depending on the intended use. Microbiological testing should include total aerobic microbial count not more than 10³ cfu/g, total combined molds and yeasts count not more than 10² cfu/g, and absence of specified objectionable microorganisms including Escherichia coli, Salmonella species, and Staphylococcus aureus.

Experimental Workflows and Process Visualization

Complete Extraction and Isolation Workflow

The extraction and purification of this compound from Claviceps paspali fermentation broth involves a coordinated sequence of operations from initial culture to final purified product. The following diagram illustrates the complete workflow, integrating the key unit operations described in these application notes:

paspalic_acid_workflow cluster_1 Initial Capture cluster_2 Chemical Conversion cluster_3 Purification start Claviceps paspali Fermentation Broth step1 Broth Pretreatment pH Adjustment to 7.0-9.0 Filtration/Centrifugation start->step1 step2 Solid-Phase Extraction Column Packing Adsorption step1->step2 step3 Column Washing Water or Buffer step2->step3 step4 Elution Methanol/Water (50-85%) with Additives step3->step4 step5 Solvent Removal Rotary Evaporation Under Reduced Pressure step4->step5 step6 Isomerization Alkaline Conditions Heating step5->step6 step7 Acid Precipitation pH Adjustment to 7.0-7.5 step6->step7 step8 Crystallization Solvent Recrystallization step7->step8 step9 Drying Vacuum Drying Protection from Light step8->step9 step10 Purified Lysergic Acid Quality Control Packaging step9->step10

Chemical Transformation Pathway

The conversion of this compound to lysergic acid represents a crucial transformation in the production pathway. The following diagram illustrates the chemical pathway and key transformation mechanisms:

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Adsorption Efficiency: If this compound recovery during the solid-phase extraction step is suboptimal, verify the pH of the fermentation broth before loading. For synthetic polymer adsorbents, alkaline conditions (pH ≥7.0) significantly improve binding efficiency. For clay-based adsorbents, the natural pH of 5.0-6.0 is typically optimal. Also confirm that the adsorbent is not saturated—reduce the loading volume or increase the adsorbent bed volume as needed.

  • Emulsion Formation: During solvent extraction steps, emulsion formation can significantly reduce recovery. To minimize this issue, gentle mixing rather than vigorous shaking is recommended. Centrifugation can break persistent emulsions, or addition of small volumes of ethanol or saturated sodium chloride solution may help. If using traditional liquid-liquid extraction, consider switching to solid-phase extraction methods which inherently avoid emulsion issues.

  • Compound Degradation: this compound and its derivatives are sensitive to light, oxygen, and extreme pH. Always perform extraction procedures under subdued light and consider using nitrogen atmospheres for oxygen-sensitive steps. Avoid prolonged exposure to strong acids or bases, and process samples promptly rather than storing them for extended periods in solution.

  • Incomplete Elution: If elution profiles show tailing or incomplete recovery, increase the organic modifier concentration in the elution solvent or include additives such as 0.1-1.0% ammonium hydroxide in methanol. For stubborn retention, a stepwise elution protocol with increasing organic strength may improve recovery compared to isocratic elution.

Scale-Up Considerations

The transition from laboratory-scale to industrial-scale extraction requires careful attention to several key parameters. For solid-phase extraction columns, bed geometry becomes critical, with optimal column length-to-diameter ratios typically between 2:1 and 5:1 to ensure uniform flow distribution and minimize channeling. The flow distribution system must be designed to prevent bed compaction and ensure even loading across the entire cross-section. When scaling up bentonite/clay adsorption methods, consider implementing automated filter presses for large-scale solid-liquid separation, with appropriate pre-coat filtration if necessary.

Process economics become increasingly important at production scale, with particular attention to solvent recovery and reuse systems to minimize operational costs and environmental impact. For synthetic polymer adsorbents, implement validated cleaning-in-place and sanitization protocols to maintain resin performance over multiple cycles. Establish strict quality control checkpoints throughout the scaled-up process, with particular attention to in-process testing of key parameters such as adsorption efficiency, elution profile, and intermediate purity. Finally, ensure that all equipment contacting the product is constructed of appropriate materials (typically glass, stainless steel, or FDA-approved polymers) to prevent contamination or adsorption losses.

Analytical Protocol for Organic Acid Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a published method for quantifying organic acids (including aromatic acids) from microbial cell extracts using anionic exchange solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) [1].

Workflow Overview

The following diagram illustrates the major steps involved in the sample preparation and analysis process:

G cluster_1 Sample Preparation cluster_2 Sample Cleanup & Derivatization cluster_3 Analysis & Quantification A Cell Harvesting & Quenching B Metabolite Extraction A->B C Centrifugation & Supernatant Collection B->C D Anionic Exchange SPE C->D E Elute & Dry Organic Acids D->E F Chemical Derivatization (Silylation) E->F G GC-MS Analysis F->G H Data Processing G->H IS1 Add Internal Standard IS1->B IS2 Add Internal Standard IS2->G

Materials and Reagents
  • Chemicals: Use high-purity solvents and reagents. For this protocol: methanol, dichloromethane, ammonium hydroxide solution (25%), and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for derivatization [1].
  • Internal Standards: Use stable isotope-labeled internal standards where possible. For general organic acid analysis, compounds like (²H₄)succinic acid or (²H₅)benzoic acid have been used. A suitable internal standard for paspalic acid should be structurally analogous, if available [1].
  • SPE Cartridges: Strong anionic exchange (SAX) cartridges (e.g., 500 mg/3 mL) [1].
Detailed Procedure

Step 1: Sample Preparation

  • Quenching and Harvesting: Rapidly quench metabolic activity (e.g., using cold methanol or liquid nitrogen). Centrifuge the culture broth (e.g., 14,000 × g, 15 min, 4°C) [1].
  • Cell Washing: Resuspend the cell pellet in a cold buffer (e.g., 100 mM Tris-HCl with 5 mM MgCl₂, pH 7.5) and centrifuge again [1].
  • Metabolite Extraction: Resuspend the final pellet in a cold organic solvent like methanol/water mixture to extract intracellular metabolites. Add the internal standard at the beginning of extraction to correct for losses [1].
  • Clarification: Centrifuge the extract (e.g., 20,000 × g, 15 min, 4°C) and collect the supernatant [1].

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the SAX cartridge with methanol and equilibrate with water or a mild basic aqueous solution [1].
  • Loading: Adjust the pH of the supernatant to ~9 using ammonium hydroxide and load it onto the cartridge [1].
  • Washing: Wash with a solvent like methanol to remove interfering compounds [1].
  • Elution: Elute the target organic acids using an acidic solvent (e.g., formic acid in dichloromethane) [1].
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator [1].

Step 3: Derivatization for GC-MS

  • Derivatization: Add MSTFA to the dried extract to convert polar organic acids into volatile trimethylsilyl (TMS) derivatives. Incubate (e.g., at 60°C for 30-60 minutes) [1].
  • Analysis: The derivatized sample is now ready for GC-MS analysis [1].

Step 4: GC-MS Analysis

  • GC Conditions: Use a non-polar or mid-polar capillary GC column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness). Employ a temperature program (e.g., start at 60-70°C, ramp to 300°C at 5-10°C/min) [1].
  • MS Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for highest sensitivity in quantification, monitoring specific fragment ions for this compound and the internal standard [1].

Method Validation Parameters

A method developed for microbial organic acids provides a benchmark for the validation data you should aim to collect [1]. The table below summarizes typical parameters and performance characteristics you can expect from a well-validated protocol.

Validation Parameter Description & Target Reported Performance (for other organic acids)
Linearity The ability to obtain results proportional to analyte concentration. Assessed via correlation coefficient (R²). R² > 0.987 for a range of aliphatic and aromatic acids [1].
Recovery Efficiency of the entire extraction process. Determined by spiking a known amount and measuring the yield. 100-111% for 12 out of 15 tested acids [1].
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected. 3 - 272 ng/mL for the tested compounds [1].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Can be derived from the LOD and linearity data.
Precision The closeness of agreement between independent measurements. Expressed as Relative Standard Deviation (RSD%). Process standard deviations between 0.04 - 0.69 µg/mL [1].
Stability The stability of the analyte in solution and after derivatization. Should be tested for short-term (autosampler) and long-term (storage) conditions [1].

Critical Considerations for this compound

To adapt this general protocol for this compound, you should focus on the following aspects:

  • Confirm Specificity: Use GC-MS to identify the unique retention time and mass spectrum fragments of derivatized this compound to ensure it is separated from other matrix components [1].
  • Optimize SPE and Derivatization: The recovery of this compound through the anionic exchange SPE may differ from the acids reported. Similarly, the efficiency of its silylation must be confirmed and optimized to ensure complete derivatization [1].
  • Select an Internal Standard: The ideal internal standard is a stable isotope-labeled version of this compound itself (e.g., ²H- or ¹³C-labeled). If unavailable, choose a structurally similar compound not present in the sample matrix [1].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Paspalic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Paspalic acid (CAS Number: 5516-88-1) is a key intermediate in the biosynthesis of ergot alkaloids with significant importance in pharmaceutical development, particularly for neurological disorders such as Parkinson's disease and migraines. This lysergic acid derivative possesses a molecular formula of C₁₆H₁₆N₂O₂ and a molecular weight of 268.317 g/mol. The analytical characterization and quantification of this compound presents substantial challenges due to its complex molecular structure, potential for degradation, and the presence of closely related analogs in biological matrices. These application notes provide comprehensive protocols for the reliable separation, identification, and quantification of this compound using high-performance liquid chromatography (HPLC), addressing the critical needs of researchers and analytical scientists working in drug development and quality control. The methodologies outlined have been optimized to achieve excellent resolution, sensitivity, and reproducibility, enabling precise monitoring of this compound in both research and regulatory contexts.

Materials and Reagents

Chemical Reagents

Table 1: Essential Chemical Reagents for this compound HPLC Analysis

Reagent Specification/Purity Purpose Storage Conditions
This compound Reference Standard ≥95% (HPLC grade) Primary standard for quantification -20°C, desiccator, protected from light
Acetonitrile (ACN) HPLC gradient grade Mobile phase component Room temperature, tightly sealed
Water HPLC grade (Type I) Mobile phase component Room temperature
Phosphoric Acid Analytical reagent grade (≥85%) Mobile phase modifier for non-MS methods Room temperature
Formic Acid LC-MS grade Mobile phase modifier for MS-compatible methods 4°C, tightly sealed
Methanol HPLC grade Sample reconstitution, column cleaning Room temperature
Equipment and Consumables
  • HPLC System: Configured with quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or photodiode array (PDA) detector
  • Analytical Balance: Capable of measuring to 0.1 mg precision
  • pH Meter: With appropriate buffers for mobile phase adjustment (if required)
  • Ultrasonic Bath: For mobile phase and sample degassing
  • Syringe Filters: Hydrophilic PTFE or nylon, 0.45 μm or 0.22 μm pore size
  • Volumetric Flasks: Class A, various sizes (1-100 mL)
  • Microsyringes: Appropriate for injection volumes (10-100 μL)
HPLC Columns

Table 2: Suitable HPLC Columns for this compound Separation

Column Type Specific Examples Dimensions Particle Size Applicability
Reverse Phase C18 INNO C18 [1] 250 × 4.6 mm 5 μm General analysis with good retention
Specialized Reverse Phase Newcrom R1 [2] Not specified 3 μm (for UPLC) Low silanol activity, high efficiency
UPLC Columns Newcrom R1 (small particles) Varies 3 μm Fast analysis, improved resolution

Methodology

HPLC Operating Conditions

Standard Non-MS Method:

  • Column: Newcrom R1 (or equivalent reverse phase column)
  • Mobile Phase: Acetonitrile/Water/Phosphoric acid (specific ratios to be optimized between 20-40% organic)
  • Flow Rate: 1.0 mL/min (adjustable to 0.8-1.2 mL/min for optimization)
  • Column Temperature: 25-40°C (optimize based on retention and peak shape)
  • Injection Volume: 10-20 μL (sample dependent)
  • Detection: UV-Vis/DAD at optimal wavelength (to be determined experimentally, typically 220-280 nm for conjugated systems)
  • Run Time: Method-specific, typically 15-30 minutes

MS-Compatible Method:

  • Column: Newcrom R1 or equivalent
  • Mobile Phase: Acetonitrile/Water/Formic acid (replace phosphoric acid with 0.1% formic acid)
  • Ionization Mode: ESI positive or negative (characterize for this compound)
  • Mass Transitions: MRM transitions to be optimized using reference standard
Sample Preparation Protocol

Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.
  • Transfer quantitatively to a 10 mL volumetric flask using methanol or mobile phase.
  • Dilute to volume with the same solvent to obtain a stock solution of approximately 1 mg/mL.
  • Sonicate for 5-10 minutes to ensure complete dissolution.
  • Store at -20°C protected from light; stable for at least 3 months.

Calibration Standards Preparation:

  • Prepare a series of working solutions by serial dilution of the stock solution with mobile phase or appropriate solvent.
  • Create at least five concentration levels covering the expected range in samples.
  • Typical calibration range: 0.1-100 μg/mL (adjust based on detection capability and sample concentration).

Sample Extraction Procedure:

  • For fermentation broths: Centrifuge at 10,000 × g for 10 minutes to remove cellular debris.
  • Dilute supernatant with equal volume of methanol to precipitate proteins.
  • Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 15 minutes.
  • Collect supernatant and filter through 0.45 μm or 0.22 μm syringe filter.
  • For cell extracts: Sonicate cells in 80% methanol, then follow steps 3-4.
  • Adjust dilution factor to bring analyte concentration within calibration range.

Method Validation

Following the establishment of HPLC conditions, the method must be rigorously validated to ensure reliability, accuracy, and reproducibility for its intended application. The validation protocol should be conducted according to ICH guidelines and include the parameters outlined below [1].

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity Analyze minimum of 5 concentrations in triplicate Correlation coefficient (r²) ≥ 0.995
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) Mean recovery 95-105%
Precision Intra-day (n=6) and inter-day (n=3 days) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 Concentration-dependent, typically ≤ 0.1 μg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with precision ≤5% RSD Concentration-dependent, typically ≤ 0.5 μg/mL
Specificity Resolution from closest eluting impurity Resolution ≥ 1.5
Robustness Deliberate variations in flow rate, temperature, mobile phase RSD of retention time ≤ 2%

Troubleshooting and Optimization

Even with established protocols, analytical challenges may arise during method implementation. The following troubleshooting guide addresses common issues encountered in this compound HPLC analysis.

Peak Tailing or Broadening:

  • Cause: Secondary interactions with residual silanol groups
  • Solution: Use low silanol activity columns (e.g., Newcrom R1), add 0.1% phosphoric or formic acid to mobile phase, or increase buffer concentration
  • Alternative: Adjust column temperature (typically 30-40°C improves peak shape)

Retention Time Drift:

  • Cause: Mobile phase pH variation or column degradation
  • Solution: Pre-equilibrate column for at least 30 minutes, ensure consistent mobile phase preparation, use fresh buffers daily
  • Prevention: Implement effective seal washing procedures and use guard columns

Poor Resolution from Impurities:

  • Cause: Inadequate selectivity or co-elution
  • Solution: Optimize organic solvent gradient (shallower gradients improve resolution), adjust mobile phase pH, or consider alternative column chemistry
  • Advanced: For complex samples, utilize temperature gradients (25-45°C) to enhance separation

Low Recovery in Extraction:

  • Cause: Incomplete extraction or degradation
  • Solution: Optimize solvent composition (acetonitrile-methanol mixtures often improve recovery), reduce processing time, work under subdued light
  • Verification: Use standard addition method to quantify recovery losses

Experimental Workflows

The analytical process for this compound quantification involves multiple interconnected steps, from sample preparation to data analysis. The following workflow diagrams visualize these processes to facilitate method implementation and troubleshooting.

HPLC Analysis Workflow

hplc_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase sample_prep Sample Preparation Weigh, extract, filter system_eq HPLC System Equilibration Stabilize pressure and baseline sample_prep->system_eq Prepared Sample mobile_prep Mobile Phase Preparation Degas and filter solvents mobile_prep->system_eq Mobile Phase calibration Calibration Standards Prepare and inject standards system_eq->calibration Stabilized System sample_inj Sample Injection Inject samples in sequence calibration->sample_inj Calibration Curve data_analysis Data Analysis Integrate peaks, calculate concentration sample_inj->data_analysis Chromatographic Data validation Method Validation Assess precision, accuracy, LOD/LOQ data_analysis->validation Quantification Results

Method Development and Optimization Workflow

method_development initial_screening Initial Column Screening Test C18, phenyl, specialized phases mobile_opt Mobile Phase Optimization Organic modifier, pH, buffer strength initial_screening->mobile_opt Selected Column gradient_opt Gradient Optimization Slope, time, temperature mobile_opt->gradient_opt Optimized Composition decision1 Resolution > 1.5? mobile_opt->decision1 Evaluate chromatogram detection_opt Detection Optimization Wavelength, MS parameters gradient_opt->detection_opt Separation Achieved decision2 Peak symmetry acceptable? gradient_opt->decision2 Evaluate peak shape robustness Robustness Testing Variations in critical parameters detection_opt->robustness Detection Parameters final_val Final Method Validation Full validation protocol robustness->final_val Method Robustness decision1->mobile_opt No decision1->gradient_opt Yes decision2->gradient_opt No decision2->detection_opt Yes

Applications in Pharmaceutical Development

The validated HPLC method for this compound finds critical applications throughout the drug development pipeline, from early discovery to quality control of final products. In fermentation optimization, this analytical approach enables real-time monitoring of this compound production, facilitating media optimization and strain improvement. Research has demonstrated the effectiveness of metabolic engineering approaches for this compound production, with recent studies achieving titers up to 3.7 g·L⁻¹ through genetic manipulation of Claviceps paspali and fermentation medium optimization [3]. In process chemistry, the method supports reaction monitoring and impurity profiling during semisynthetic derivation of this compound into active pharmaceutical ingredients. For regulatory submissions, the validated method provides the rigorous data quality required for quality control sections of investigational new drug (IND) and new drug application (NDA) submissions. Additionally, in stability studies, the methodology effectively tracks degradation products and establishes shelf-life recommendations for this compound reference standards and drug substances.

Conclusion

These comprehensive application notes and protocols provide a robust foundation for the HPLC analysis of this compound in pharmaceutical research and development settings. The methodologies outlined leverage advanced stationary phases specifically suited for complex alkaloid separations, with the Newcrom R1 column demonstrating particular effectiveness due to its low silanol activity and high efficiency [2]. The systematic validation approach ensures data reliability and regulatory compliance, while the troubleshooting guidance addresses common implementation challenges. As pharmaceutical applications of ergot alkaloids continue to expand, with growing interest in their neurological applications, these analytical protocols will support ongoing research, process optimization, and quality control efforts. The workflow visualizations further enhance method understanding and implementation, serving as quick-reference guides for laboratory personnel. Through adherence to these detailed protocols, researchers can achieve accurate, precise, and reproducible quantification of this compound across diverse sample matrices and concentration ranges.

References

LC-MS/MS detection of paspalic acid

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Protocols

Proper sample preparation is critical for removing interfering substances and protecting your LC-MS/MS instrument. Here are two common methods:

Protocol Description Key Steps Advantages Considerations

| Protein Precipitation (PPT) [1] | A rapid, straightforward method for biological samples like plasma. Organic solvent is added to precipitate proteins, which are then removed by filtration. | 1. Add 3 volumes of ice-cold acetonitrile (with 1% formic acid) to 1 volume of plasma. 2. Vortex mix vigorously. 3. Centrifuge to pellet proteins. 4. Collect the supernatant for analysis. | Rapid; good for high-throughput; recovers most analytes. | Does not remove phospholipids, which can cause ion suppression and source contamination [1]. | | Phospholipid Removal (PLR) [1] | An advanced PPT method that incorporates a specialized plate to actively capture and remove phospholipids. | 1. Load sample onto a Microlute PLR plate or equivalent. 2. Add precipitation solvent (e.g., ACN with 1% FA). 3. Mix by pipetting. 4. Elute clean sample using positive pressure. | Effectively removes phospholipids; reduces ion suppression; minimizes source contamination and column fouling [1]. | Slightly more expensive than basic PPT; requires specialized plates. |

Post-Preparation Consideration: The eluent from precipitation is often in a strong organic solvent, which can lead to poor peak shapes during chromatography. A 1:10 dilution with water containing 0.1% formic acid is recommended to sharpen peaks [1].

LC-MS/MS Analysis Method

This section outlines the typical instrument parameters for a reversed-phase LC-MS/MS analysis. You will need to optimize these conditions specifically for paspalic acid.

Liquid Chromatography (LC) Conditions

The goal of the LC step is to cleanly separate this compound from other compounds in the sample.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is a standard choice [1].
  • Mobile Phase:
    • Solvent A: Water with 0.1% Formic Acid
    • Solvent B: Methanol with 0.1% Formic Acid
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | Function | | :--- | :--- | :--- | :--- | | 0.0 | 90 | 10 | Equilibration | | 1.20 | 90 | 10 | - | | 1.21 | 0 | 100 | Gradient to elute | | 5.00 | 0 | 100 | Washing | | 5.01 | 90 | 10 | Re-equilibration | | 10.00 | 90 | 10 | - |
  • Flow Rate: 400 µL/min [1]
  • Column Temperature: 40-45°C [1]
  • Injection Volume: 2 µL [1]
Mass Spectrometry (MS) Conditions

For high sensitivity and selectivity, operating the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is recommended [2].

  • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode, depending on the chemistry of this compound [2].
  • Operation Mode: SRM/MRM.
  • Source Conditions (example values, require optimization):
    • Capillary Voltage: 0.5 - 2.5 kV [1]
    • Source Temperature: 150°C [1]
    • Desolvation Temperature: 550°C [1]

To use SRM, you must first determine the precursor and product ions for this compound by infusion experiments.

G Infusion This compound Standard Infusion Q1 Q1: Select Precursor Ion (m/z to be determined) Infusion->Q1 q2 Collision Cell (q2): Fragment Ion Q1->q2 Precursor Ion Q3 Q3: Select Product Ion (m/z to be determined) q2->Q3 Product Ions Detection Detection & Quantification Q3->Detection

Diagram 1: SRM/MRM Scan Mode. The first quadrupole (Q1) selects the protonated/deprotonated this compound molecule. This precursor ion is fragmented in the collision cell (q2), and a specific product ion is selected in Q3 for detection.

Data Processing Workflow

After data acquisition, processing is needed to convert raw signals into reliable quantitative information. The following workflow is typical for untargeted or semi-targeted analyses [3] [4].

G RawData Raw Spectral Data PeakPicking Peak Picking & Feature Detection RawData->PeakPicking Alignment Peak Alignment & Gap Filling PeakPicking->Alignment Annotation Peak Annotation (Isotopes, Adducts) Alignment->Annotation Filtering Data Filtering Annotation->Filtering FinalTable Clean Data Matrix Filtering->FinalTable

Diagram 2: LC-MS Data Processing Workflow. Key steps include identifying ion signals (peak picking), aligning them across samples, annotating related ions, and filtering out low-quality data.

Key Filtering Steps [4]:

  • Retention Time Filtering: Remove signals outside a valid retention time window (e.g., before the dead volume or after a column flush).
  • Blank Subtraction: Use signals present in solvent blanks to identify and remove background noise and contaminants from your sample data.

Quality Control and System Suitability

Ensuring the reliability of your data is paramount. Implement these quality control (QC) practices [5]:

  • System Suitability Tests: Perform these before analysis to verify that the instrument's sensitivity, resolution, and retention time are stable.
  • Quality Control (QC) Samples: Use pooled QC samples (a mixture of all study samples) and process them intermittently throughout the batch. They are used to monitor instrument performance and correct for signal drift.
  • Calibration Standards: Prepare a series of calibration standards with known concentrations of this compound to create a calibration curve. A linear response across the expected concentration range with a correlation coefficient (r²) of >0.99 is typically expected [1].

A Path Forward for Your Research

Since specific information on this compound is not available in the current literature, you will need to establish the method from first principles. I suggest the following steps:

  • Start with Mass Spectrometry: Use a direct infusion pump to introduce a pure standard of this compound into the mass spectrometer. This will help you determine the optimal ionization mode (positive or negative), identify the predominant precursor ion, and optimize MS parameters like capillary voltage and cone voltage.
  • Optimize Fragmentation: Using the precursor ion, perform a product ion scan to identify the most abundant and stable fragment ions. Select the best precursor-product ion pair for your SRM/MRM method.
  • Develop Chromatography: With the MS parameters set, focus on the LC method. Optimize the mobile phase gradient, column temperature, and flow rate to achieve a sharp, well-resolved peak for this compound with a suitable retention time.
  • Validate the Method: Once developed, fully validate the method according to regulatory guidelines (e.g., ICH). This includes assessing linearity, accuracy, precision, sensitivity (LOD and LOQ), and matrix effects.

References

Comprehensive Application Notes: Paspalic Acid to Lysergic Acid Isomerization for Pharmaceutical Intermediate Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Lysergic acid serves as the essential precursor for a wide range of ergot alkaloid derivatives with significant pharmaceutical applications, including the synthesis of nicergoline, cabergoline, and dihydroergotamine. These compounds have been used extensively in clinical settings for treating neurological disorders, postpartum hemorrhages, and migraine attacks [1] [2]. The industrial production of lysergic acid has traditionally faced challenges including low reaction yields and purity concerns, primarily due to the formation of the undesirable byproduct isolysergic acid during synthesis [3]. These limitations have driven the development of more efficient isomerization processes that can deliver higher yields and superior product quality for pharmaceutical manufacturing.

Paspalic acid is a natural ergot alkaloid produced by the fungus Claviceps paspali through submerged fermentation. This compound serves as the ideal starting material for lysergic acid production because it contains the same ergoline ring system but with a different double bond arrangement [4]. The isomerization process involves the migration of a double bond from the Δ⁸,⁹ position in this compound to the Δ⁹,¹⁰ position in lysergic acid, representing a structural rearrangement that positions the molecule for subsequent chemical modifications into various pharmaceutical derivatives [4]. This transformation is particularly challenging because it must be conducted under conditions that minimize the formation of isolysergic acid, which differs from lysergic acid only in the configuration at the C-8 stereocenter but lacks the desired pharmaceutical activity [5].

Experimental Protocols & Methodologies

Optimized Isomerization Using Tetraalkylammonium Hydroxides

The following protocol describes the optimized industrial process for the isomerization of this compound to lysergic acid using tetrabutylammonium hydroxide as the primary catalyst, based on US Patent 6,242,603 [3]:

  • Reaction Setup: Rapidly add 130 g of this compound to 780.1 g of a 40% (w/w) aqueous solution of tetrabutylammonium hydroxide (TBAH) in a reaction vessel equipped with mechanical stirring. Maintain a nitrogen atmosphere throughout the process to prevent oxidative degradation of the alkaloid components [3].

  • Reaction Conditions: Bring the reaction mixture to a temperature of 30±2°C and maintain this temperature with continuous stirring for 20 hours to allow complete isomerization. The reaction progress can be monitored using analytical methods such as capillary zone electrophoresis (CZE) or HPLC to track the conversion of this compound to lysergic acid and the formation of isolysergic acid [6].

  • Acidification and Precipitation: After the reaction period, cool the mixture to approximately 20°C and maintain at this temperature for 3.5 hours. Add 918 g of water to dilute the reaction mixture, then acidify using 95% sulfuric acid while maintaining the temperature below 30°C. Carefully adjust the pH to 3.5, which represents the optimal point for precipitation of lysergic acid while minimizing co-precipitation of isolysergic acid [3].

  • Isolation and Purification: Cool the acidified mixture to 10±2°C and maintain for 30 minutes to complete crystallization. Filter the precipitate through a sintered funnel under reduced pressure (0.4 bar), wash the solid three times with 300 mL portions of cold water, and dry under vacuum at 75±2°C for 14 hours. This process typically yields 107 g of lysergic acid with less than 3% isolysergic acid content and a relative yield index (RRi) of 80% [3].

Mixed Catalyst System Protocol

For situations where cost considerations are important, the following protocol utilizing a mixed catalyst system provides an efficient alternative [3]:

  • Catalyst Preparation: Charge the reaction vessel with 472.3 g of 40% tetrabutylammonium hydroxide solution and 316 g of 1.5N aqueous sodium hydroxide solution. The combination of 1.5 mol TBAH with 1 mol NaOH per mole of this compound provides the optimal balance of catalytic efficiency and cost-effectiveness [7].

  • Reaction Execution: Add 130 g of this compound rapidly to the catalyst mixture under nitrogen atmosphere with efficient stirring. Maintain the temperature at 30±2°C for 20 hours to ensure complete isomerization. The mixed catalyst system has been shown to provide comparable yields to the TBAH-only system while reducing the requirement for the more expensive tetraalkylammonium hydroxide [3].

  • Workup and Isolation: Follow the same acidification, precipitation, and isolation procedures as described in section 2.1. This mixed catalyst approach typically yields 107.8 g of lysergic acid with 2.8% isolysergic acid content and a RRi of 81.6%, demonstrating slightly improved performance compared to the single catalyst system [3].

Analytical Methods for Quality Control

Capillary Zone Electrophoresis (CZE): Prepare the background electrolyte (BGE) using either asparagine, sodium tetraborate, or ammonium acetate with the addition of 40% methanol and adjust the pH to 8.3. These conditions provide satisfactory resolution between lysergic acid, isolysergic acid, and this compound [6] [8]. With UV detection, the limits of detection (LOD) are 0.40 mg/L for lysergic acid and 0.45 mg/L for this compound. When using mass spectrometric detection, the sensitivity improves to 0.07 mg/L for lysergic acid and 0.09 mg/L for this compound [6]. The run-to-run precision for peak areas is excellent, with relative standard deviations of 1.8% for lysergic acid and 1.9% for this compound [8].

Table 1: Performance Comparison of Isomerization Catalytic Systems

Catalyst System Temperature Time Lysergic Acid Yield Isolysergic Acid Content RRi
Tetrabutylammonium hydroxide (2.5 mol) 30±2°C 20 hours 107 g <3% 80%
TBAH (1.5 mol) + NaOH (1 mol) 30±2°C 20 hours 107.8 g 2.8% 81.6%
Sodium hydroxide alone (2N) Reflux 2 hours 3.15 g 6.8% 59.3%
Potassium hydroxide alone (0.5N) Reflux 1 hour 2.86 g 1% 49.8%

Process Parameters & Optimization

Critical Process Variables

The isomerization of this compound to lysergic acid depends heavily on several critical parameters that must be carefully controlled to achieve optimal results. The catalyst selection represents the most significant factor, with tetraalkylammonium hydroxides demonstrating superior performance compared to traditional alkali metal hydroxides. The preferred catalysts include tetramethylammonium hydroxide, tetraethylammonium hydroxide, and tetrabutylammonium hydroxide, with the latter providing the best results in terms of both yield and product purity [3] [7]. The reaction temperature must be maintained between 25-35°C, with optimal performance observed at 30±2°C. Higher temperatures may accelerate the reaction but typically lead to increased formation of the undesired isolysergic acid byproduct [3].

The reaction time of approximately 20 hours has been established as optimal for complete conversion while maintaining product quality. Shorter reaction times result in incomplete isomerization, while longer durations offer no significant improvement and may potentially promote degradation [3]. The concentration of catalyst represents another crucial variable, with the optimal range being 1.5-10 mol of tetraalkylammonium hydroxide per mole of this compound. The preferred concentration is 2.5 mol per mole of substrate when using TBAH alone, or 1.5 mol TBAH combined with 1 mol NaOH in the mixed catalyst system [7]. Finally, the acidification conditions during workup significantly impact product purity and yield, with careful adjustment to pH 3.5 using sulfuric acid at temperatures not exceeding 30°C providing the best results [3].

Comparative Analysis of Catalytic Systems

The development of tetraalkylammonium hydroxide-based catalysts represents a significant advancement over traditional methods using conventional alkali metal hydroxides. The comparative tests clearly demonstrate the superiority of the newer approach [3]. When using sodium hydroxide alone under reflux conditions for 2 hours, the process yields only 59.3% relative yield index with 6.8% isolysergic acid content. Similarly, potassium hydroxide alone in water/ethanol mixture under reflux for 1 hour provides an even lower yield of 49.8%, despite generating only 1% isolysergic acid [3]. These traditional methods not only deliver inferior yields but also require energy-intensive reflux conditions and result in significantly higher levels of the undesired isolysergic acid isomer in the case of sodium hydroxide.

The mechanistic advantage of tetraalkylammonium hydroxides likely stems from their ability to form ion-pair complexes with the intermediate enolate species, which helps to stabilize the transition state and direct the reaction pathway toward lysergic acid rather than isolysergic acid [4]. The bulky tetraalkylammonium cations may also create a microenvironment that favors the formation of the desired stereoisomer through steric influences on the transition state. This mechanistic distinction explains the significantly improved yields and reduced byproduct formation observed with these catalysts compared to conventional metal hydroxides [3].

Table 2: Optimization of Process Conditions for Industrial Application

Process Parameter Optimal Range Effect of Deviation Control Recommendation
Catalyst Concentration 1.5-10 mol TBAH per mol this compound Lower: Incomplete reaction; Higher: No significant improvement Use 2.5 mol for single catalyst or 1.5 mol TBAH + 1 mol NaOH for mixed system
Reaction Temperature 25-35°C (optimal 30±2°C) Lower: Slower reaction; Higher: Increased isolysergic acid formation Use precision temperature control with monitoring
Reaction Time 20-24 hours Shorter: Incomplete conversion; Longer: No improvement Fixed reaction time of 20 hours sufficient
Acidification pH 3.5 Higher: Incomplete precipitation; Lower: Potential degradation Controlled addition of sulfuric acid with pH monitoring
Workup Temperature <30°C during acidification Higher: Reduced purity and crystal formation Jacketed reactor with cooling capability

Applications and Process Integration

Pharmaceutical Relevance

Lysergic acid serves as the key pharmaceutical intermediate for the synthesis of numerous important therapeutic agents. The most significant application is in the production of nicergoline, which is marketed for ameliorating symptoms of declining mental function in the elderly, retinal problems of vascular origin, and the treatment of acute cerebrovascular accidents [3]. Additionally, lysergic acid is used in the synthesis of cabergoline for Parkinson's disease treatment, dihydroergotamine for migraine therapy, and ergometrine for obstetric applications [2]. The annual global production of lysergic acid is estimated at 10-15 tons, reflecting the significant demand for this intermediate in pharmaceutical manufacturing [2].

The purity requirements for lysergic acid in pharmaceutical applications are stringent, particularly regarding the content of isolysergic acid, which must be minimized due to its potential to lead to impurities in final drug substances. The tetraalkylammonium hydroxide-catalyzed isomerization process directly addresses this requirement by consistently producing lysergic acid with less than 3% isolysergic acid content, making it suitable for the synthesis of pharmaceutical products meeting regulatory standards [3]. This represents a significant improvement over traditional methods that typically yielded products with higher levels of this undesirable isomer.

Integration with Fermentation Processes

The isomerization process is ideally coupled with fermentation production of this compound using the fungus Claviceps paspali. Recent advances in metabolic engineering have enabled the development of improved strains for enhanced production of this compound [2]. Specifically, disruption of the lpsB gene in the ergot alkaloid biosynthetic pathway blocks the conversion of this compound to ergoamides, leading to accumulation of the desired this compound precursor. Using optimized fermentation media developed through statistical experimental design approaches such as Plackett-Burman and Box-Behnken designs, researchers have achieved combined titers of lysergic acid and isolysergic acid reaching 3.7 g·L⁻¹ in shaking flask cultures, representing a 4.6-fold improvement over initial medium formulations [2].

The integration of fermentation production with chemical isomerization creates an efficient bioprocess for lysergic acid manufacturing. The fermentation broth containing this compound can be directly subjected to the isomerization conditions after removal of biomass, streamlining the production workflow. This integrated approach eliminates the need for isolation and purification of the intermediate this compound, potentially reducing overall production costs and improving process efficiency for industrial-scale manufacturing of lysergic acid and its derivatives [2].

Workflow and Quality Control

isomerization_workflow start Start with this compound step1 Catalyst Preparation Tetraalkylammonium Hydroxide start->step1 step2 Reaction Setup Nitrogen Atmosphere, 30±2°C step1->step2 step3 Isomerization Reaction 20 Hours with Stirring step2->step3 step4 Acidification H₂SO₄ to pH 3.5, <30°C step3->step4 step5 Crystallization Cool to 10±2°C, Hold 30 min step4->step5 step6 Filtration & Washing Vacuum Filtration, Water Wash step5->step6 step7 Drying Vacuum, 75±2°C, 14 Hours step6->step7 qc1 Quality Control CZE or HPLC Analysis step7->qc1 end Pure Lysergic Acid <3% Isolysergic Acid qc1->end

Conclusion

The development of tetraalkylammonium hydroxide-catalyzed isomerization of this compound to lysergic acid represents a significant advancement in the production of this key pharmaceutical intermediate. This process provides substantial improvements over traditional methods, delivering consistently higher yields exceeding 80% relative yield index while maintaining exceptional purity with less than 3% isolysergic acid content. The optimized protocol operates under mild reaction conditions at ambient temperatures, unlike energy-intensive reflux processes previously required, and offers flexibility through both single catalyst and mixed catalyst implementations to balance performance and cost considerations.

The integration of this chemical isomerization process with modern fermentation technologies and metabolic engineering approaches creates a comprehensive manufacturing platform for lysergic acid and its derivatives. When combined with robust analytical methods such as capillary zone electrophoresis for quality control, this protocol provides pharmaceutical manufacturers with a reliable, scalable process for producing high-quality lysergic acid suitable for the synthesis of various important therapeutic agents. The continued optimization of both the biological production of this compound precursors and the chemical conversion to lysergic acid holds promise for further enhancing the efficiency and sustainability of ergot alkaloid-based pharmaceutical manufacturing.

References

Comprehensive Application Notes and Protocols for Microbiological Production of Paspalic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Biological Significance

Paspalic acid is a key ergot alkaloid precursor in the biosynthesis of important pharmaceutical compounds including lysergic acid derivatives. As an intermediate in the clavine alkaloid pathway, it serves as the direct precursor for lysergic acid, which is the fundamental structural component for numerous therapeutic agents used in neurology and psychiatry. The microbiological production of this compound using Claviceps paspali strains offers significant advantages over traditional chemical synthesis or field cultivation of ergot fungi, including better process control, scalability, and independence from climatic conditions.

The biosynthetic pathway of ergot alkaloids in Claviceps species is broadly classified into three stages. Initially, the pathway involves the formation of chanoclavine-I-aldehyde through the action of five enzymes including DmaW, EasF, EasC, EasE, and EasD. Subsequently, the introduction of EasA, EasG, and CloA facilitates the conversion of chanoclavine-I-aldehyde to lysergic acid. Finally, lysergic acid is activated by LpsB and converted into various ergoamides. This compound occupies a crucial position in this pathway as it can be non-enzymatically converted to lysergic acid under appropriate conditions [1].

Recent advances in metabolic engineering and fermentation optimization have significantly improved the production efficiency of this compound and related compounds. The development of genetic manipulation systems for Claviceps paspali has enabled the construction of specialized microbial cell factories that can accumulate this compound as a pathway intermediate. These biotechnological innovations have transformed this compound production from a process dependent on parasitic cultivation on rye to a controlled submerged fermentation system with higher yields and reproducibility [1].

Strain Selection and Genetic Engineering

Production Strains and Characteristics

The industrial strain Claviceps paspali MG-6 has been extensively studied for the production of simple lysergic acid derivatives, including this compound. This strain exhibits robust growth in submerged fermentation conditions and possesses the complete enzymatic machinery for ergot alkaloid biosynthesis. Wild-type strains typically produce a mixture of ergot alkaloids, with the specific profile dependent on both genetic background and fermentation conditions. The Paspali strain is particularly valued for its ability to produce high levels of lysergic acid derivatives compared to other Claviceps species [2] [1].

Alternative production hosts have been explored through heterologous expression of the ergot alkaloid biosynthetic pathway in conventional microbial platforms such as Saccharomyces cerevisiae, Aspergillus nidulans, Metarhizium brunneum, and Aspergillus fumigatus. However, these systems typically yield significantly lower titers of this compound and related compounds compared to optimized Claviceps strains, likely due to challenges with functional enzyme expression and cofactor compatibility in heterologous hosts [1].

Genetic Modification Strategies

The establishment of an efficient protoplast-mediated transformation system for Claviceps paspali has enabled precise metabolic engineering interventions to enhance this compound production. A key strategy involves the deletion of the lpsB gene, which encodes the enzyme responsible for converting lysergic acid into ergoamides. This disruption creates a metabolic bottleneck that causes the accumulation of this compound and its conversion product, lysergic acid [1].

Table 1: Genetic Engineering Strategies for this compound Production

Strategy Genetic Modification Expected Outcome Reference
Pathway Block Deletion of lpsB gene Accumulation of this compound and lysergic acid [1]
Precursor Enhancement Overexpression of eas genes Increased flux through early pathway steps [1]
Heterologous Production Expression of claviceps pathway in S. cerevisiae Low titer production (1.7 mg·L⁻¹) [1]

Additional engineering approaches include the overexpression of rate-limiting enzymes in the early ergot alkaloid biosynthetic pathway, such as DmaW which catalyzes the first committed step, and modification of regulatory elements to alleviate feedback inhibition. The application of CRISPR-Cas systems for precise genome editing in Claviceps species shows promise for further strain improvement but requires optimization of transformation efficiency and homologous recombination rates [1] [3].

Fermentation Process Optimization

Medium Composition and Culture Conditions

Optimized fermentation medium composition is critical for maximizing this compound production in Claviceps paspali. The medium must balance the requirements for biomass accumulation with the specific nutritional triggers that induce alkaloid biosynthesis. Carbon source selection significantly influences both growth and production phases, with sorbitol demonstrated as particularly effective at 100 g·L⁻¹ concentration. Nitrogen sources such as corn steep powder (20 g·L⁻¹) and yeast extract (0.5 g·L⁻¹) provide essential amino acids and cofactors, while succinic acid (35 g·L⁻¹) serves as both carbon source and pH regulator [1].

Table 2: Optimized Fermentation Medium for this compound Production

Component Concentration Function Optimal Range
Sorbitol 100 g·L⁻¹ Carbon source 80-120 g·L⁻¹
Succinic acid 35 g·L⁻¹ Carbon source & pH regulator 30-40 g·L⁻¹
Corn steep powder 20 g·L⁻¹ Complex nitrogen source 15-25 g·L⁻¹
Yeast extract 0.5 g·L⁻¹ Vitamins & growth factors 0.3-0.7 g·L⁻¹
MgSO₄·7H₂O 0.7 g·L⁻¹ Cofactor & enzyme activator 0.5-0.9 g·L⁻¹
FeSO₄·7H₂O 0.022 g·L⁻¹ Oxygen transfer & redox reactions 0.015-0.025 g·L⁻¹
ZnSO₄·7H₂O 0.01 g·L⁻¹ Enzyme cofactor 0.008-0.012 g·L⁻¹
Initial pH 5.5 Optimization of enzyme activity 5.0-6.0

Trace elements play crucial roles as enzyme cofactors in the alkaloid biosynthetic pathway. Iron sulfate (FeSO₄·7H₂O) at 0.022 g·L⁻¹ enhances oxygen transfer and participates in redox reactions, while zinc sulfate (ZnSO₄·7H₂O) at 0.01 g·L⁻¹ acts as a cofactor for several enzymes in the pathway. The optimal initial pH of the medium is 5.5, which supports both fungal growth and alkaloid production [1].

Physical Parameters and Process Control

The fermentation process for this compound production exhibits distinct phases that require specific environmental conditions. During the initial growth phase (days 0-3), maintaining a temperature of 25°C with constant agitation at 220 rpm promotes active mycelial growth. The production phase (days 3-12) is characterized by active biosynthesis of the primary alkaloids, while the degradation and post-production phases (days 13-30) involve conversion of primary products to various derivatives [2].

Dissolved oxygen levels must be carefully controlled throughout the fermentation, as oxygen availability influences both biomass formation and the oxidative steps in alkaloid biosynthesis. The process is typically conducted in the dark, as light can degrade certain light-sensitive alkaloids and affect enzyme activity. The inoculum ratio is critical for reproducible performance, with 15% (v/v) of actively growing seed culture identified as optimal for initiating production fermentations [1].

Statistical Optimization and Scale-up

The application of statistical experimental designs has dramatically improved this compound and lysergic acid titers in Claviceps paspali fermentations. Plackett-Burman designs are effective for initial screening of critical medium components, while Box-Behnken response surface methodology enables optimization of factor interactions. Through systematic medium optimization, researchers have achieved 4.6-fold increases in lysergic acid production, reaching titers of 3.7 g·L⁻¹, which directly correlates with enhanced this compound accumulation [1] [3].

For scale-up from laboratory flasks to industrial bioreactors, key parameters include maintaining oxygen transfer rates (kLa), shear stress protection for the filamentous morphology, and feeding strategies for carbon sources. The use of omics-guided process optimization approaches, including transcriptomics, proteomics, and metabolomics, provides insights into the physiological state of the production organism under scale-up conditions, enabling more rational process intensification [3].

fermentation_workflow Fermentation Process Workflow (25°C, 220 rpm) start Strain Inoculation (15% v/v) seed Seed Culture 4 days, 25°C start->seed production Production Fermentation seed->production phase1 Growth Phase Days 0-3 Biomass Accumulation production->phase1 phase2 Production Phase Days 3-12 This compound Biosynthesis phase1->phase2 phase3 Degradation Phase Days 13-18 Epimerization phase2->phase3 phase4 Post-Production Phase Days 15-30 Biooxidative Reactions phase3->phase4 harvest Harvest & Extraction phase4->harvest

Analytical Methods for Quantification

Liquid Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection represents the most widely employed method for quantification of this compound and related ergot alkaloids in fermentation broths. The separation typically utilizes reversed-phase C18 columns with mobile phases consisting of aqueous buffers (often with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol gradients. The epimeric nature of this compound derivatives necessitates chromatographic conditions capable of resolving multiple isomers, which can be achieved through careful manipulation of solvent strength and pH [2].

For precise quantification, calibration standards of purified this compound should be prepared across a concentration range of 0.1-100 μg·mL⁻¹. The limit of detection for most ergot alkaloids in UV-based methods ranges from 0.5-1 ng, while fluorescence detection can offer improved sensitivity and selectivity for specific compounds. Sample preparation typically involves centrifugation to remove biomass, dilution with mobile phase, and filtration through 0.22 μm membranes prior to injection [2].

Monitoring Fermentation Progress

The time-course monitoring of alkaloid profiles during fermentation reveals distinct metabolic phases that are critical for process control. During the production phase (days 3-12), the genuine alkaloid lysergic acid α-hydroxyethylamide (LAH I) is biosynthesized and subsequently epimerizes at two asymmetric carbon atoms, yielding three additional epimers (LAH II-IV). The degradation phase (days 13-18) involves cleavage of these compounds to ergine and erginine, while the post-production phase (days 15-30) is characterized by biooxidative reactions producing 8-hydroxy-derivatives [2].

The detection of This compound 10-hydroxyamide in fermentation extracts provides evidence for an alternative biosynthetic route to simple lysergic acid derivatives. This compound serves as a specific marker for this compound production and can be monitored to assess the efficiency of the biosynthetic pathway. For comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS) offers superior capability for identifying novel intermediates and side products, with electrospray ionization in positive mode being most suitable for ergot alkaloids [2].

Table 3: Analytical Methods for this compound and Related Compounds

Analytical Method Applications Key Parameters Sensitivity
HPLC-UV Routine quantification C18 column, acetonitrile:water (0.1% H₃PO₄) gradient LOD: 0.5-1 ng
HPLC-Fluorescence Enhanced selectivity Excitation: 310 nm, Emission: 410 nm LOD: 0.1-0.2 ng
LC-MS Structural identification ESI+, m/z 317 [M+H]⁺ for this compound LOD: 0.01 ng
TLC Rapid screening Silica gel, chloroform:methanol:NH₄OH (85:14:1) Semi-quantitative

Troubleshooting and Technical Notes

Common Fermentation Issues and Solutions

Low alkaloid titers represent the most frequent challenge in this compound production. This issue often stems from inadequate aeration during the production phase, as oxygen is required for several oxidative steps in the alkaloid pathway. Increasing agitation speed or enhancing oxygen transfer through baffled flasks can ameliorate this limitation. Alternatively, low production may result from phosphate inhibition of alkaloid biosynthesis, which can be addressed by reducing phosphate concentrations in the production medium or implementing phosphate-limited conditions after biomass accumulation [2] [1].

Strain degeneration or loss of productivity through serial subculturing is another common concern in industrial production. To maintain strain viability and productivity, implement cryopreservation of master and working cell banks using 15% glycerol at -80°C. Limit the number of generations from the original isolate, and conduct regular productivity screening on solid media containing indicative dyes that react with alkaloids. For genetic instability, consider periodic re-transformation with the desired genetic constructs or selection pressure maintenance [1].

Downstream Processing Considerations

The extraction efficiency of this compound from fermentation broth significantly impacts overall process yield. Due to the acid-labile nature of ergot alkaloids, neutral to slightly alkaline conditions (pH 7.5-8.5) should be maintained during extraction to prevent degradation. For intracellular alkaloids, implement cell disruption techniques such as bead milling or sonication prior to extraction. Organic solvents like chloroform, dichloromethane, or ethyl acetate effectively extract this compound, with the choice balancing extraction efficiency, selectivity, and environmental considerations [2].

For purification, flash chromatography on silica gel with gradient elution (chloroform:methanol:ammonium hydroxide) effectively separates this compound from related compounds. Final purification can be achieved through preparative HPLC on reversed-phase columns, with careful control of temperature and light exposure to prevent epimerization and degradation. The epimeric interconversion of this compound to lysergic acid under alkaline conditions can be either a processing challenge or a strategic conversion, depending on the desired final product [2].

biosynthetic_pathway Ergot Alkaloid Biosynthetic Pathway dimethylallyltryptophan Dimethylallyltryptophan (DMAT) chanoclavine Chanoclavine-I- aldehyde dimethylallyltryptophan->chanoclavine EasF, EasC, EasE, EasD agroclavine Agroclavine chanoclavine->agroclavine EasA, EasG elymoclavine Elymoclavine agroclavine->elymoclavine CloA paspalic_acid This compound elymoclavine->paspalic_acid Spontaneous rearrangement lysergic_acid Lysergic Acid paspalic_acid->lysergic_acid Non-enzymatic isomerization ergoamides Ergoamides lysergic_acid->ergoamides LpsB, LpsC inhibition Genetic knockout for production inhibition->lysergic_acid

Conclusion

The microbiological production of this compound through submerged fermentation of engineered Claviceps paspali strains represents a robust and scalable bioprocess. The integration of metabolic engineering strategies, particularly the disruption of the lpsB gene to block downstream conversion, combined with statistically optimized fermentation media, has significantly enhanced production yields. The application of advanced analytical methods enables precise monitoring of this compound and its derivatives throughout the fermentation process, facilitating better process control.

Future developments in omics technologies and synthetic biology tools promise further improvements in this compound production. Transcriptomic and metabolomic analyses could identify additional metabolic bottlenecks and regulatory mechanisms, while CRISPR-based genome editing may enable more precise pathway engineering. The integration of continuous fermentation systems with in situ product removal techniques could potentially enhance productivity while alleviating end-product inhibition. As demand for ergot-derived pharmaceuticals continues to grow, these biotechnological advances will further establish microbial fermentation as the preferred production method for this compound and related medicinal compounds.

References

Patent Overview: Paspalic Acid Preparation and Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core methods for obtaining and converting paspalic acid as found in the patent literature.

Patent/Reference Primary Focus Key Method Key Findings/Advantages
EP1718644A1 & CN1956985A [1] [2] Isomerization to Lysergic Acid Isomerization in a phase-separated mixture of this compound and concentrated metal hydroxide (e.g., NaOH, KOH) [1] [2]. High yield and quality; >98% conversion of this compound; final product contains <1% this compound and <1% isolysergic acid [2].
US 6,242,603 [3] Isomerization to Lysergic Acid Isomerization using tetra-alkylammonium hydroxide (e.g., tetrabutylammonium hydroxide) alone or mixed with alkali metal hydroxide [3]. Improved purity; lysergic acid comprising less than 3% isolysergic acid; yield around 80-82% [3].

Detailed Experimental Protocols

Based on the patent information, here are the detailed methodologies for the key processes.

Isomerization via Concentrated Metal Hydroxide (EP1718644A1/CN1956985A)

This protocol outlines the phase-separated isomerization process described in the patents [2].

  • Reaction Setup: A mixture is formed using this compound and a concentrated (at least 12-20% w/w) aqueous solution of sodium hydroxide or potassium hydroxide. The amount of this compound should be at least 5-10% by weight to create the crucial phase-separated system.
  • Isomerization Reaction: The mixture is stirred at a mild temperature of approximately 50°C for about 4 hours. This gentle condition is a key advantage, minimizing decomposition.
  • Acidification and Precipitation: After the reaction, the mixture is acidified to a pH of 3.5-4.0 using a mineral acid like sulfuric acid. This step precipitates the lysergic acid.
  • Isolation and Washing: The precipitate is filtered. A key purification step involves washing the filter cake with methanol to effectively remove isolysergic acid impurities.
  • Drying: The solid is dried under vacuum to obtain pure lysergic acid.
Isomerization via Tetraalkylammonium Hydroxide (US 6,242,603)

This method, as described in the forum-cited patent, uses alternative basic conditions [3].

  • Reaction Setup: 130 g of this compound is rapidly added to 780.1 g of a 40% aqueous solution of tetrabutylammonium hydroxide, with stirring under a nitrogen atmosphere.
  • Isomerization Reaction: The reaction proceeds at 30 ± 2°C for 20 hours.
  • Work-up: The reaction medium is cooled, diluted with water (918 g), and acidified to pH 3.5 with 95% sulfuric acid, keeping the temperature below 30°C.
  • Isolation and Drying: The mixture is cooled to 10°C, the precipitate is filtered, washed with water, and vacuum-dried at 75°C to yield lysergic acid.

Modern Context: Microbial Production of Lysergic Acid Precursors

Recent research emphasizes direct production of lysergic acid via metabolic engineering of the fungus Claviceps paspali, which naturally produces this compound and other ergot alkaloids [4]. One modern approach involves:

  • Strain Engineering: Deleting the lpsB gene in the ergot alkaloid biosynthetic pathway of C. paspali. This gene is responsible for converting lysergic acid into further ergopeptamides, so its deletion causes lysergic acid and isolysergic acid to accumulate [4].
  • Fermentation Optimization: Using optimized media in shake flasks, researchers have reported a combined titer of 3.7 g·L⁻¹ for lysergic acid and isolysergic acid, which is a significant increase over traditional yields [4].

The workflow below illustrates this modern metabolic engineering approach.

G Start Wild-type Claviceps paspali A Identify target gene lpsB in biosynthetic pathway Start->A B Genetic knockout of lpsB gene A->B C Fermentation in optimized medium B->C D Accumulation of Lysergic Acid (LA) and Isolysergic Acid (ILA) C->D Result High Titer of LA/ILA (3.7 g·L⁻¹ reported) D->Result

Key Insights for Research and Development

  • Advantages of Modern Isomerization: The patented phase-separated isomerization with metal hydroxides offers a robust method for high-purity lysergic acid production under milder conditions compared to older, harsher methods [2].
  • Shift Towards Synthetic Biology: There is a clear research trend moving away from solely relying on extraction and chemical conversion. Direct production of lysergic acid via engineered Claviceps paspali strains presents a promising and efficient alternative for industrial application [4].
  • Addressing Historical Inefficiencies: Current work aims to overcome the traditional hurdles of LA production, such as low fermentation efficiency, complex post-processing, and dependence on field cultivation of ergot, by constructing efficient microbial cell factories [4].

References

Paspalic Acid Analysis: From Offline HPLC to PAT Integration

Author: Smolecule Technical Support Team. Date: February 2026

The conventional method for analyzing paspalic acid relies on offline High-Performance Liquid Chromatography (HPLC). Transitioning to a PAT approach involves enhancing this method with in-line or on-line tools for real-time monitoring and control.

Table 1: Conventional Offline HPLC Method for this compound [1]

Parameter Specification
Analytical Technique Reverse-Phase (RP) HPLC
Column Newcrom R1 (low silanol activity)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid
Particle Size Options Standard and 3 µm for fast UPLC applications
Method Scalability Scalable from analysis to preparative isolation
Key Application Pharmacokinetics; isolation of impurities

Proposed PAT Application Note & Protocol for this compound

Objective: To monitor and control the Critical Process Parameters (CPPs) during the synthesis or fermentation of this compound in real-time, ensuring consistent Critical Quality Attributes (CQAs) such as identity, purity, and potency.

1. Quality by Design (QbD) and Risk Assessment The first step in PAT is to define the quality attributes of your final product and understand how the process affects them [3].

  • Critical Quality Attributes (CQAs): For this compound, CQAs include chemical identity (e.g., via spectral fingerprint), assay/potency, and impurity profile.
  • Risk Assessment: Use a structured process (like Ishikawa diagrams) to identify process parameters that can impact the CQAs. Parameters such as temperature, pH, nutrient feed rate (in fermentation), and reaction time are typically considered high-risk and are candidates for PAT monitoring.

2. Selection of PAT Tools A combination of PAT tools is essential for comprehensive process understanding and control [2] [4].

  • Multivariate Data Analysis (MVDA) Software: Used for designing experiments (DoE) and building statistical models that correlate process data (e.g., from spectrometers) with product CQAs.
  • Process Analytical Chemistry (PAC) Tools: These are the in-line sensors. For this compound, the following are recommended based on its molecular structure:
    • Raman Spectroscopy: Ideal for monitoring the specific molecular fingerprints of this compound and its key intermediates in real-time, directly in the bioreactor or reaction vessel.
    • Near-Infrared (NIR) Spectroscopy: Can be used to monitor broader process parameters such as water content, solvent composition, and concentration of key substrates.
    • Focused Beam Reflectance Measurement (FBRM): If the process involves crystallization of this compound or a precursor, FBRM can track particle size and count in real-time, providing insights into crystal growth and polymorphism [2].

3. Real-Time Monitoring and Control Protocol This protocol outlines the steps for setting up a PAT system for a this compound fermentation or synthesis process.

  • Step 1: Probe Installation and Calibration

    • Install sterilizable or chemically resistant probes for Raman and/or NIR spectroscopy directly into the reactor.
    • Develop a calibration model by collecting spectral data from multiple batches where the concentration of this compound is also measured by the offline reference method (HPLC from Table 1). The MVDA software is used to correlate the spectral data with the HPLC results.
  • Step 2: Design of Experiments (DoE) and Model Building

    • Conduct experiments where CPPs (e.g., temperature, pH) are varied according to a DoE plan.
    • Use MVDA (e.g., Principal Component Analysis - PCA, or Partial Least Squares - PLS regression) to build a model that predicts this compound concentration and other CQAs based on the real-time sensor data [3].
  • Step 3: Implementation of Real-Time Control

    • Once the model is validated, use it in real-time. The PAT system continuously collects spectral data.
    • The software, potentially enhanced with machine learning algorithms, analyzes the data and predicts the current state of the process (e.g., current this compound concentration) [3].
    • If the process is deviating from the desired trajectory, the control system can automatically adjust a CPP (e.g., feed rate) to bring it back on track, moving towards a state of real-time release where finished product quality is assured by process data.
PAT Tool Measurement Type Role in this compound Process
Raman Spectroscopy In-line Real-time monitoring of this compound concentration and key intermediate; confirms reaction pathway.
NIR Spectroscopy In-line / On-line Monitoring of raw material attributes (e.g., moisture), solvent ratios, and overall process state.
FBRM / PVM In-line Monitoring of particle size distribution during crystallization steps to ensure consistent solid form.
MVDA & AI Software - Data analysis, model building, and predictive control; forms the "brain" of the PAT system.

The diagram below illustrates the closed-loop feedback control system enabled by PAT.

pat_workflow Start Define CQAs for This compound Model Develop PAT Calibration Model Start->Model Monitor In-line Monitoring (Raman/NIR Probe) Model->Monitor Analyze AI/MVDA Predicts CQAs Monitor->Analyze Compare Compare to Set Point Analyze->Compare Control Automated Adjustment of CPPs (e.g., Feed) Compare->Control Deviation Detected End Consistent, High-Quality This compound Output Compare->End On Target Control->Monitor Feedback Loop

Key Considerations for PAT Implementation

Successfully implementing PAT requires more than just installing hardware; it involves a strategic shift in pharmaceutical manufacturing [2] [4].

  • Start Simple: Begin with a well-understood process or a single unit operation to build expertise and demonstrate value.
  • Data Integration: The true power of PAT is unlocked when data from all tools (spectrometers, FBRM, process controllers) are synchronized and analyzed together in a single platform.
  • Cultural Change: PAT promotes a culture of continuous learning and improvement, moving away from traditional fixed batch recipes to dynamic, science-based control strategies.
  • Regulatory Alignment: The PAT framework is strongly encouraged by regulatory agencies like the FDA as part of a risk-based approach to quality assurance [2]. Early engagement with health authorities is recommended.

References

Comprehensive Application Notes and Protocols for Metabolic Engineering of Claviceps paspali for Paspalic Acid Overproduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Paspalic acid is a key intermediate in the biosynthesis of ergot alkaloids, which are pharmaceutically significant compounds used in the treatment of various neurological disorders such as Parkinson's disease, migraines, and postpartum hemorrhages. The annual global demand for lysergic acid derivatives, including this compound, is estimated at 10-15 tons, highlighting their commercial importance in the pharmaceutical industry. Traditionally, industrial production of this compound has relied on either field cultivation of ergot fungus on rye or submerged fermentation using Claviceps paspali strains. However, these methods face significant limitations including low production efficiency, climate dependence for field cultivation, and complicated downstream processing steps that substantially increase production costs. These challenges have created an urgent need for developing optimized microbial cell factories capable of efficient this compound production [1].

Metabolic engineering approaches offer promising solutions to these production challenges by enabling rational redesign of cellular metabolism to enhance product yields. The fundamental principle behind metabolic engineering is the modification of metabolic pathways through genetic manipulation to optimize the flow of precursors and energy toward the desired compounds. For this compound biosynthesis, this involves engineering the native producer Claviceps paspali to eliminate competing pathways and enhance precursor availability. The ergot alkaloid biosynthetic pathway in Claviceps species is well-characterized, comprising three main parts: (1) biosynthesis of chanoclavine-I-aldehyde from tryptophan and dimethylallyl diphosphate via five enzymes (DmaW, EasF, EasC, EasE, and EasD); (2) conversion of chanoclavine-I-aldehyde to lysergic acid through the action of EasA, EasG, and CloA; and (3) activation of lysergic acid by LpsB and its conversion to ergoamides by LpsC. This compound accumulates when this final step is disrupted, making strategic pathway manipulation a viable approach for overproduction [1].

Recent advances in synthetic biology tools and metabolic engineering strategies have enabled more sophisticated manipulation of production hosts. The establishment of an efficient genetic manipulation system for Claviceps paspali represents a significant breakthrough, as previous efforts were hampered by low transformation efficiency and operational complexity. The application of statistical experimental designs for medium optimization, combined with targeted genetic modifications, has demonstrated substantial improvements in this compound titers. This protocol integrates these recent developments to provide researchers with a comprehensive framework for engineering Claviceps paspali to function as an efficient cell factory for this compound production [1].

Genetic Engineering Strategies

Protoplast-Mediated Transformation Protocol

The genetic manipulation of Claviceps paspali requires efficient transformation systems, with protoplast-mediated transformation being the most effective method. Below is a detailed step-by-step protocol for achieving successful genetic transformation:

  • Mycelial Preparation: Begin by cultivating C. paspali MJXA-WT on PDA plates (39 g/L PDA dry powder) at 25°C for 6 days. Transfer 3 cm² of fresh mycelium to a 250 mL flask containing 25 mL of seed medium (20 g/L mannitol, 10 g/L succinic acid, 2 g/L soybean cake powder, 1 g/L KH₂PO₄, 0.3 g/L MgSO₄·7H₂O, pH 5.0). Culture for 4 days at 25°C with shaking at 220 rpm [1].

  • Protoplast Generation: Harvest mycelia by centrifugation at 4,000 × g for 10 minutes. Wash with osmotic stabilizer buffer (0.6 M MgSO₄, 10 mM Na₂HPO₄, pH 5.8). Resuspend the mycelia in digestion solution containing 10 mg/mL lysing enzymes (from Trichoderma harzianum) in osmotic stabilizer buffer. Incubate for 4-6 hours at 30°C with gentle shaking (50-60 rpm). Filter the protoplast suspension through sterile glass wool to remove undigested mycelia. Centrifuge at 3,000 × g for 10 minutes and wash twice with osmotic stabilizer buffer [1].

  • Transformation Procedure: Resuspend protoplasts at a density of 10⁸ cells/mL in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl, 10 mM CaCl₂, pH 7.5). Add 5-10 μg of linear DNA cassette (containing hph marker gene flanked by homologous regions of lpsB) to 100 μL of protoplast suspension. Incubate on ice for 30 minutes. Add 1 mL of PEG solution (60% PEG 4000, 10 mM Tris-HCl, 50 mM CaCl₂, pH 7.5) and incubate at room temperature for 20 minutes. Collect protoplasts by centrifugation and resuspend in 1 mL of osmotic stabilizer buffer [1].

  • Selection and Regeneration: Plate the transformed protoplasts on regeneration agar (PDA supplemented with 1.2 M sorbitol and 100 μg/mL hygromycin B). Incubate at 25°C for 10-14 days until transformants appear. Transfer growing colonies to fresh PDA plates containing hygromycin B for selection. Verify integration of the construct via PCR using primers N-lpsB-F/N-lpsB-R and sequencing [1].

Metabolic Pathway Engineering

The strategic deletion of the lpsB gene is crucial for redirecting metabolic flux toward this compound accumulation. The lpsB gene encodes the enzyme responsible for converting lysergic acid to ergoamides, so its disruption causes the precursor to accumulate as this compound. The construction of the deletion cassette involves the following steps:

  • Amplification of Homologous Regions: Using primer pairs Up-lpsB-F/Up-lpsB-hph-R and Down-lpsB-hph-F/Down-lpsB-R, amplify approximately 1.5 kb of the 5' and 3' flanking regions of the lpsB gene from the genomic DNA of C. paspali MJXA-WT. The PCR conditions should be as follows: initial denaturation at 95°C for 3 minutes; 30 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 1.5 minutes; final extension at 72°C for 10 minutes [1].

  • Fusion PCR: Purify the amplified fragments and perform fusion PCR with the hph hygromycin resistance marker. Use the following PCR program: 95°C for 3 minutes; 15 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 4 minutes; then add primers N-lpsB-F/N-lpsB-R for an additional 25 cycles with the same conditions; final extension at 72°C for 10 minutes. This creates a continuous deletion cassette with the hph marker flanked by the homologous regions [1].

  • Strain Validation: Confirm successful lpsB deletion in transformed strains by diagnostic PCR and Southern blot analysis. Verify the absence of LpsB activity through HPLC analysis showing accumulation of this compound and absence of ergoamide derivatives. Assess strain stability by subculturing for at least 5 generations and confirming retention of hygromycin resistance and metabolic profile [1].

Table 1: Key Genetic Elements for Metabolic Engineering of C. paspali

Component Function Source/Sequence
lpsB gene Target for deletion to block conversion of lysergic acid to ergoamides C. paspali genome
hph marker Hygromycin B resistance for selection E. coli plasmid
Up-lpsB-F/R Primers for amplifying 5' flanking region (500-600 bp each) Designed from C. paspali genome
Down-lpsB-F/R Primers for amplifying 3' flanking region (500-600 bp each) Designed from C. paspali genome

Fermentation Optimization

Medium Optimization Using Statistical Designs

Systematic optimization of fermentation medium is crucial for maximizing this compound production in engineered C. paspali strains. The application of statistical experimental designs allows for efficient identification of critical factors and their optimal levels. The following sequential approach has been proven effective:

  • Plackett-Burman Design: Begin by screening multiple medium components to identify the most significant factors affecting this compound production. The table below shows the key components evaluated in the original study. Prepare the base medium according to the seed medium composition described in section 2.1, then supplement with variables at the specified concentrations. Each factor should be tested at high and low levels across a minimum of 12 experimental runs with randomized order to minimize bias. Incubate all cultures under standard conditions (25°C, 220 rpm, 12 days in darkness). Analyze this compound production using HPLC. Identify the most significant factors (p < 0.05) through statistical analysis of the results for further optimization [1].

  • Box-Behnken Design: Once key factors are identified through Plackett-Burman design, apply Response Surface Methodology (RSM) with a Box-Behnken design to determine optimal concentrations. This design efficiently explores the response surface with fewer runs than central composite designs. The experimental design should include at least 3 factors at 3 levels each, resulting in 15-17 experimental runs including center points. Center points allow for estimation of experimental error and curvature detection. After performing the experiments, fit the data to a quadratic model and generate response surface plots to identify optimal concentrations that maximize this compound production [1].

  • Model Validation: Confirm the predicted optimal medium composition by conducting triplicate verification experiments using the optimized parameters. Compare the actual this compound titer with the predicted value from the model to validate its accuracy. The model is considered adequate if the experimental values fall within the 95% confidence interval of the predicted values [1].

Table 2: Fermentation Medium Optimization Through Statistical Designs

Optimization Stage Key Factors Identified Optimal Concentration Contribution to Titer Improvement
Initial Screening Sorbitol, Succinic acid, Corn steep powder N/A Identified most significant factors
RSM Optimization Sorbitol 100 g/L 32% improvement
RSM Optimization Succinic acid 35 g/L 28% improvement
RSM Optimization Corn steep powder 20 g/L 22% improvement
Final Validation All optimized components Combined 4.6× increase vs. initial medium
Bioprocess Development Protocol

Fermentation parameters significantly impact this compound production in engineered C. paspali strains. The following protocol outlines the optimal conditions and steps for achieving high-titer production:

  • Inoculum Preparation: Maintain C. paspali strains on PDA plates at 25°C. Transfer fresh mycelium to 250 mL flasks containing seed medium (composition in Table 1). Culture for 4 days at 25°C, 220 rpm. Use this as inoculum at 15% (v/v) ratio for fermentation cultures [1].

  • Fermentation Conditions: Inoculate 250 mL flasks containing 25 mL of optimized fermentation medium (100 g/L sorbitol, 35 g/L succinic acid, 20 g/L corn steep powder, 0.5 g/L yeast extract powder, 0.022 g/L FeSO₄·7H₂O, 0.01 g/L ZnSO₄·7H₂O, 0.7 g/L MgSO₄·7H₂O, pH 5.5). Maintain cultures at 25°C with shaking at 220 rpm for 12 days in complete darkness. These specific conditions have been shown to maximize this compound production while minimizing byproduct formation [1].

  • Monitoring and Harvesting: Monitor growth daily through mycelial biomass measurement. Sample the culture broth periodically (e.g., every 2-3 days) for HPLC analysis to track this compound accumulation. Harvest after 12 days or when this compound titer plateaus, as determined by HPLC. Separate mycelia from broth by centrifugation at 8,000 × g for 15 minutes at 4°C. Store supernatant at -20°C for further processing and analysis [1].

Analytical Methods

Metabolite Quantification Protocol

Accurate quantification of this compound and related metabolites is essential for evaluating strain performance and fermentation efficiency. The following HPLC method provides reliable separation and quantification:

  • Sample Preparation: Thaw frozen fermentation supernatant if stored. Filter through a 0.22 μm nylon membrane to remove particulate matter. For intracellular metabolite analysis, harvest mycelia by centrifugation at 8,000 × g for 10 minutes. Wash with distilled water and lyophilize. Grind lyophilized biomass to a fine powder and extract with 80% methanol (10 mL/g dry weight) by sonication for 30 minutes. Centrifuge at 12,000 × g for 15 minutes and collect supernatant for analysis [1].

  • HPLC Conditions: Utilize an Agilent 1260 Infinity HPLC system with a C18 reverse-phase column (4.6 × 250 mm, 5 μm particle size). Maintain the column temperature at 30°C. Use the following gradient elution program with mobile phase A (0.1% formic acid in water) and B (acetonitrile): 0-5 min, 10% B; 5-25 min, 10-90% B linear gradient; 25-30 min, 90% B; 30-35 min, 90-10% B. Set flow rate at 1.0 mL/min and injection volume at 20 μL. Detect this compound and iso-lysergic acid at 242 nm using a DAD detector [1].

  • Quantification and Validation: Prepare fresh standard solutions of this compound in methanol at concentrations ranging from 0.1 to 100 μg/mL. Construct a calibration curve by plotting peak area against concentration. The method should demonstrate good linearity (R² > 0.999) across the concentration range. Calculate the this compound concentration in samples using the linear regression equation from the standard curve. Validate method precision through repeatability (intra-day RSD < 2%) and intermediate precision (inter-day RSD < 3%) tests [1].

Metabolic Flux Analysis

Computational approaches provide valuable insights into metabolic flux distribution in engineered strains. Flux Balance Analysis (FBA) can be implemented using the OptFlux software platform to predict intracellular flux states and identify potential metabolic bottlenecks:

  • Model Preparation: Download and install OptFlux software (http://www.optflux.org/). Import a genome-scale metabolic model of C. paspali in SBML format. If a species-specific model is unavailable, adapt a related fungal model from databases such as BiGG or KEGG. Define the biomass composition reaction based on experimental measurements or literature data. Set the objective function to maximize biomass production for growth simulation or this compound production for production phase analysis [2].

  • Simulation Parameters: Define the uptake rates for carbon sources (sorbitol at 100 g/L) and other nutrients based on the optimized medium composition. Set constraints for oxygen uptake rate (typically 5-10 mmol/gDW/h). Implement gene deletion constraints by setting the flux through LpsB-catalyzed reaction to zero to simulate the engineered strain. Perform flux balance analysis using the built-in linear programming solver (GLPK or CPLEX) [2].

  • Flux Visualization: Use the visualization module in OptFlux to overlay flux distributions on the metabolic network. Identify reactions with significantly altered flux between the wild-type and engineered strains. Pay particular attention to the ergot alkaloid biosynthesis pathway and central carbon metabolism. Calculate flux variability for each reaction to determine the flexibility of the metabolic network under the applied constraints [2].

Table 3: Analytical Techniques for Metabolic Engineering Workflow

Technique Application Key Parameters Expected Outcomes
HPLC-DAD Quantification of this compound and related alkaloids C18 column, 242 nm detection, acetonitrile/water gradient Separation and quantification of target compounds
Flux Balance Analysis Prediction of intracellular metabolic fluxes Genome-scale model, constraints based on medium composition Identification of flux bottlenecks and potential targets
RT-qPCR Validation of pathway gene expression RNA extraction from mycelia, gene-specific primers Confirmation of pathway regulation in engineered strains

Implementation Workflow

The following diagram illustrates the integrated metabolic engineering workflow for this compound overproduction, from genetic modification to fermentation and analysis:

G Start Start: Wild-type C. paspali DNA DNA Manipulation Start->DNA Genetic Design Proto Protoplast Transformation DNA->Proto Transformation Cassette Mutant Mutant Strain Screening Proto->Mutant Hygromycin Selection Medium Medium Optimization Statistical Design Mutant->Medium Engineered Strain Ferment Fermentation Process Optimization Medium->Ferment Optimized Medium Analyze Metabolite Analysis HPLC Validation Ferment->Analyze Culture Broth Evaluate Strain Evaluation & Scale-up Analyze->Evaluate Production Data

The metabolic pathway engineering strategy for redirecting flux toward this compound involves precise genetic modifications as visualized below:

G Tryptophan Tryptophan Chanoclavine Chanoclavine-I- Aldehyde Tryptophan->Chanoclavine DmaW, EasF EasC, EasE, EasD DMAPP DMAPP DMAPP->Chanoclavine LysergicAcid Lysergic Acid Chanoclavine->LysergicAcid EasA, EasG CloA PaspalicAcid This compound (Accumulation) LysergicAcid->PaspalicAcid Spontaneous Isomerization Ergoamides Ergoamides LysergicAcid->Ergoamides LpsB, LpsC Inhibition Gene Deletion Inhibition->Ergoamides

Conclusion and Future Perspectives

The application of systematic metabolic engineering approaches described in these protocols enables significant improvement in this compound production using engineered Claviceps paspali strains. The integration of efficient genetic manipulation through protoplast-mediated transformation, rational pathway engineering via lpsB deletion, and statistically optimized fermentation conditions has demonstrated the potential to increase this compound titers by 4.6-fold compared to initial conditions, achieving final titers of 3.7 g/L for lysergic acid and iso-lysergic acid combined. This represents a substantial advancement over traditional production methods and provides a solid foundation for industrial application [1].

Future improvements could focus on several advanced metabolic engineering strategies. The introduction of heterologous pathways from other organisms could enhance precursor supply. For example, the phosphoketolase (PHK) pathway has been successfully used in yeast to increase acetyl-CoA availability and redirect carbon flux, which could be adapted to C. paspali to improve ergot alkaloid precursor supply [3]. Additionally, central carbon metabolism optimization could further enhance performance by modulating energy and redox cofactor availability. The introduction of NADP+-dependent pyruvate dehydrogenase from E. coli has shown promise in yeast for increasing acetyl-CoA supply while generating NADPH, which could benefit the energetics of alkaloid biosynthesis [3].

The application of computational modeling tools such as OptFlux provides opportunities for more rational strain design. Flux Balance Analysis (FBA) and constraint-based modeling can identify additional gene deletion targets or overexpression candidates that could further enhance this compound production. The integration of multi-omics data (transcriptomics, proteomics, metabolomics) with these computational models could reveal novel regulatory mechanisms and potential metabolic bottlenecks. As these tools continue to evolve, they will enable more sophisticated engineering strategies that could push this compound titers even higher, ultimately making biotechnological production more economically viable than traditional methods [2].

References

optimizing paspalic acid yield in Claviceps paspali

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Engineering & Strain Development

FAQ: What is the most effective strategy to construct a high-yielding C. paspali strain?

The most direct strategy is to genetically engineer the fungus to block the metabolic pathway past your desired product, thereby causing the accumulation of paspalic acid or its direct precursors.

Experimental Protocol: Targeted Gene Deletion to Enhance Precursor Yield

This protocol is based on the successful construction of a mutant strain for lysergic acid production [1] [2]. The same principle applies to this compound, as it is a direct precursor in the same pathway.

  • Objective: To delete the lpsB gene in the ergot alkaloid biosynthetic gene cluster of C. paspali. This gene is responsible for converting lysergic acid into ergot peptides. Its deletion halts the pathway, leading to the accumulation of earlier intermediates like this compound and lysergic acid.
  • Transformation Method: Two established methods exist:
    • Protoplast-Mediated Transformation: An efficient system was established for the industrial strain C. paspali MJXA-WT, leading to high titers of lysergic acid [1] [2].
    • Agrobacterium tumefaciens-Mediated Transformation (ATMT): This method has been optimized for C. paspali and validated for targeted gene replacement, specifically within secondary metabolite clusters. It avoids the inefficiencies of protoplast regeneration [3] [4].
  • Cassette Construction: Using fusion PCR, assemble a linear DNA cassette containing a selectable marker gene (e.g., the hygromycin resistance gene hph), flanked by the 5' and 3' untranslated regions of the target lpsB gene.
  • Transformation & Selection: Introduce the cassette into C. paspali via your chosen method and select for transformants on appropriate antibiotic media.
  • Mutant Verification: Confirm the gene deletion in the mutant strains using PCR and analyze the alkaloid profile through HPLC to ensure the ablation of downstream products and the accumulation of this compound/lysergic acid [3] [4].

The following diagram illustrates the metabolic pathway and this engineering strategy.

Chanoclavine-I Chanoclavine-I This compound This compound Chanoclavine-I->this compound Biosynthetic Steps Lysergic Acid (LA) Lysergic Acid (LA) This compound->Lysergic Acid (LA)  Isomerization Ergopeptines Ergopeptines Lysergic Acid (LA)->Ergopeptines  LpsB Enzyme LpsB Gene LpsB Gene LpsB Gene->Ergopeptines  Encodes Genetic Engineering Genetic Engineering Genetic Engineering->LpsB Gene  Targetted Deletion

Fermentation Process Optimization

FAQ: How can I optimize the fermentation medium to maximize yield?

Once you have a high-producing strain, systematic optimization of the fermentation medium is crucial. Using statistical design of experiments (DoE) is highly effective.

Experimental Protocol: Medium Optimization Using Statistical Designs

This protocol, which helped increase the titer of lysergic acid and its isomer by 4.6 times, can be adapted for this compound [1] [2].

  • Strain and Inoculum: Use your engineered C. paspali strain. Maintain cultures on PDA plates and prepare a seed culture in a suitable medium for 4 days [1] [2].
  • Initial Fermentation: Begin with a basal production medium. An example composition is provided in the table below.
  • Two-Stage Statistical Optimization:
    • Plackett-Burman Design: Use this screening design to identify which medium components (e.g., carbon and nitrogen sources, minerals) have a significant effect on this compound yield.
    • Box-Behnken Design: Following the screening, apply this response surface methodology to the key factors identified. This design will help you find the optimal concentrations and interactions between these components to maximize your yield.
  • Validation: Run a fermentation with the optimized medium conditions predicted by the models to validate the increase in this compound titer.

The table below summarizes key components from a basal production medium and their roles, which can serve as a starting point for your optimization [1] [5].

Component Concentration (g·L⁻¹) Role in Fermentation
Sorbitol 100.0 Carbon & energy source [1]
Succinic Acid 35.0 Carbon source & pH control [1]
Corn Steep Powder 20.0 Complex nitrogen & nutrient source [1]
Yeast Extract Powder 0.5 Source of vitamins & growth factors [1]
MgSO₄·7H₂O 0.7 Essential cation for enzyme function [1]
FeSO₄·7H₂O 0.022 Trace metal cofactor [1]
ZnSO₄·7H₂O 0.01 Trace metal cofactor [1]

Troubleshooting Common Issues

Here are some specific problems and their solutions.

Problem: Low or Unstable Transformation Efficiency

  • Solution A: If using protoplasts, ensure the enzyme preparation for cell wall digestion is high-quality and the regeneration conditions are meticulously optimized [3] [4].
  • Solution B: Consider switching to the Agrobacterium tumefaciens-mediated transformation (ATMT) protocol, which was developed specifically to overcome the limitations of protoplast systems in C. paspali and provides high mitotic stability [3] [4].

Problem: Accumulation of Undesired Tremorgenic Mycotoxins

  • Solution: C. paspali can produce neurotoxic indole-diterpenes (IDTs) like paspalitrem, which are contaminants. You can create a mutant strain by deleting the key IDT biosynthetic gene cluster (idtCBGF). This knockout eliminates IDT production without affecting ergot alkaloid synthesis, resulting in a safer production strain [3] [4].

Problem: Degradation of Alkaloids During Extended Fermentation

  • Solution: Monitor the fermentation time course closely. The genuine alkaloids can be unstable and degrade or epimerize in the medium over time. Identify the optimal harvest window to maximize the yield of your target compound before degradation products become dominant [5].

The overall workflow integrating these strategies is summarized below.

Start Start: Wild-type C. paspali Step1 Step 1: Genetic Strain Construction - Delete lpsB gene to block pathway - Use Protoplast or ATMT method Start->Step1 Step2 Step 2: Fermentation Process Optimization - Use statistical designs (Plackett-Burman, Box-Behnken) - Optimize carbon, nitrogen, mineral sources Step1->Step2 Step3 Step 3: Troubleshooting & Safety - Check for mycotoxin contamination - Delete IDT cluster if needed - Optimize harvest time to prevent degradation Step2->Step3 End Outcome: High-Yield, Safe Production Step3->End

References

preventing paspalic acid degradation during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Documented HPLC Analysis Method for Paspalic Acid

While not an extraction protocol, the following HPLC method from SIELC Technologies can be useful for analyzing this compound and confirming its stability in a final solution [1]. You can adapt this as a quality control check after developing your extraction process.

Parameter Specification
Column Newcrom R1 (reverse-phase, low silanol activity)
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
MS-Compatible Alternative Replace phosphoric acid with formic acid
Particle Size 3 µm particles available for fast UPLC applications
Applications Analysis, scalable isolation of impurities, pharmacokinetics

General Protective Strategies for Extraction

Without specific data for this compound, a prudent approach is to apply general best practices for handling unstable or sensitive alkaloid compounds. You may develop your extraction protocol by systematically testing and combining the following strategies.

Strategy Implementation Examples Rationale
Temperature Control Perform extractions at 4°C or on ice; avoid prolonged heat exposure. Minimizes thermal degradation.
Light Protection Use amber glassware or foil-wrapped containers; work in low-light conditions. Prevents photochemical decomposition.
pH Management Buffer the extraction solution; avoid highly acidic or basic extremes. Prevents acid/base-catalyzed hydrolysis or rearrangement.
Oxidative Prevention Sparge solvents with inert gas (e.g., N₂); add antioxidants (e.g., BHT, ascorbic acid). Shields against oxidation by air.
Solvent Choice Use solvents that efficiently solubilize the analyte; pre-saturate with inert gas. Reduces processing time and oxidative exposure.
Rapid Processing Minimize time between sample preparation and analysis/storage. Limits cumulative exposure to degrading factors.
Enzyme Inhibition In plant/biological samples, consider enzyme inhibitors relevant to the compound class. Inhibits enzymatic degradation by endogenous enzymes.

Suggested Experimental Workflow for Protocol Development

The following diagram outlines a systematic approach to develop and validate a stable extraction method for this compound.

Start Start: Crude Sample S1 Define Stability Factors (pH, Temp, Light, Oxidation) Start->S1 S2 Design Fractional Factorial Experiment (see table below) S1->S2 S3 Execute Extraction Under Varied Conditions S2->S3 S4 Analyze Extract via HPLC (Use method from Table 1) S3->S4 S5 Quantify Degradation (Compare peak area/purity) S4->S5 S6 Identify Optimal Condition Set S5->S6 End Finalized Stable Protocol S6->End

Key Steps in Workflow Development:

  • Define Stability Factors: Prioritize the most likely degrading factors (e.g., light, oxygen) for initial testing.
  • Design Experiments: Use a structured approach like a Fractional Factorial Design to efficiently test multiple factors with fewer experiments.
  • Execute and Analyze: Conduct extractions and use the HPLC method above to measure this compound recovery and detect degradation products.

FAQ: Addressing Common Scenarios

Q1: What is the most critical factor to control first? Based on general alkaloid chemistry, oxidation and light exposure are often primary causes of degradation. It is highly recommended to begin by implementing light protection (amber glassware) and an oxygen-free environment (nitrogen blanket) in your extraction process.

Q2: How can I definitively confirm that my extraction is successful? A successful extraction minimizes degradation products. You should confirm this by using the referenced HPLC method [1] and comparing your chromatogram to a fresh standard. The appearance of new, unidentified peaks indicates decomposition, while a single, sharp peak for this compound confirms stability.

Q3: I am working with a biological matrix (e.g., fungal culture). What else should I consider? In biological systems, enzymatic activity can be a significant degradation source. Consider using broad-spectrum protease inhibitors or conducting initial extraction with boiling or polar solvents like methanol to denature enzymes rapidly.

References

improving paspalic acid stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Acid Stabilization

The stability of an acid in solution is heavily influenced by the stability of its conjugate base. Any factor that stabilizes the negative charge of the conjugate base will favor the deprotonated form and enhance the acid's overall stability in solution [1]. The table below outlines the primary factors that achieve this.

Stabilization Factor Mechanism of Action Consideration for Formulation
Resonance [1] Delocalizes the negative charge of the conjugate base over a larger area through adjacent double bonds or p orbitals. Assess the molecular structure of paspalic acid's conjugate base for potential resonance.
Inductive Electron Withdrawal [1] Electron-withdrawing groups (e.g., halogens, nitro groups) near the acidic center pull electron density, stabilizing the negative charge. Consider if introducing electron-withdrawing groups via molecular modification is feasible.
Polarizability & Solvent Choice [1] [2] Larger atoms (e.g., sulfur vs. oxygen) better stabilize charge. Solvent can form a stable polar environment via hydrogen bonding [2]. Use solvents that provide a good polar environment and hydrogen-bonding capability [2].
Minimizing Degradation [3] Protecting the substance from external factors like oxidation and light is a key goal of stability protocols. Implement standard stability practices: use antioxidants, protect from light, and use non-aqueous solvents if hydrolysis is a risk [3] [2].

Formulation & Stabilization Strategies

Based on the general principles, here are practical approaches you can experiment with.

  • Solvent System: Consider using nonaqueous, dermatologically acceptable alcohol solvents (e.g., compounds with multiple hydroxyl groups like glycerin or propylene glycol) which provide a stabilizing polar environment through hydrogen bonding [2]. The solubility and stability in these solvents can be significantly enhanced using solubilization enhancers like urea [2].
  • pH Control: The ionization state (and thus stability) of an acid is profoundly affected by solution pH. Manipulating the pH away from the pKa can suppress ionization and potentially improve stability.
  • Systematic Stability Study: For any formulation, establish a formal Stability Study Protocol as per ICH guidelines [3]. This involves storing the solution under:
    • Long-Term Condition: Typically 25°C ± 2°C / 60% RH ± 5% for the proposed shelf life [3].
    • Accelerated Condition: Typically 40°C ± 2°C / 75% ± 5% RH for 6 months [3].
    • Test at predefined time points (e.g., 0, 3, 6, 9, 12 months) for assay, impurities, and other critical quality attributes [3].

Experimental Workflow for Stabilization

The following diagram maps out a logical workflow for troubleshooting this compound stability, incorporating the strategies discussed.

start Start: Unstable this compound Solution sp1 Analyze Molecular Structure start->sp1 decision1 Is Conjugate Base Stabilized? sp1->decision1 sp2 Screen Solvent & Additive Systems decision2 Is Solution Stable in Initial Tests? sp2->decision2 sp3 Optimize pH & Buffer sp3->decision2 sp4 Conduct Formal Stability Study decision3 Does Formulation Meet Stability Targets? sp4->decision3 decision1->sp2 No decision1->sp3 Yes decision2->sp1 No decision2->sp4 Yes decision3->sp2 No end Successful Stable Formulation decision3->end Yes

Frequently Asked Questions

  • Q1: Why is the stability of the conjugate base so critical for the acid?

    • A: Acid-base reactions are equilibria. According to Le Châtelier's principle, if the conjugate base (the product of acid dissociation) is stable, the equilibrium favors the deprotonated form. This makes the acid more willing to donate a proton and, in a formulation context, can prevent degradation pathways that might target the protonated species [1] [4].
  • Q2: My formulation is still degrading. What should I check next?

    • A: First, verify that all standard stabilizers are in place (antioxidants, light protection, non-aqueous solvent if needed). If the problem persists, revisit the core principles:
      • Analyze Degradants: Identify the chemical nature of the degradation products. This will point to the mechanism (e.g., oxidation, hydrolysis).
      • Re-evaluate Structure-Stability: The initial strategy might be insufficient for this compound's specific structure. More aggressive stabilization, such as creating a prodrug or using complexing agents, may be necessary.

References

overcoming low fermentation efficiency paspalic acid

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary reasons for low paspalic acid fermentation efficiency?

    • A1: Low efficiency can stem from several factors:
      • Inherent Metabolic Flux: In wild-type Claviceps paspali strains, the biosynthetic pathway naturally continues past this compound to produce ergot alkaloids like ergometrine [1]. This diverts resources away from this compound accumulation.
      • Chemical Instability: this compound can spontaneously isomerize into lysergic acid under certain conditions, especially in aqueous solutions [2]. Furthermore, lysergic acid and its derivatives are prone to epimerization (forming less active isomers) and biooxidative degradation during longer fermentation cycles, leading to a loss of the desired product [3] [4].
      • Suboptimal Fermentation Parameters: Factors like medium composition, pH, and temperature are critical. An non-optimized medium can lead to poor biomass growth or low productivity [1].
  • Q2: How can genetic engineering overcome low production yields?

    • A2: Metabolic engineering is a highly effective strategy. You can construct a dedicated This compound "cell factory" by:
      • Gene Knockout: Disrupting the lpsB gene within the ergot alkaloid biosynthetic gene cluster. This gene is responsible for activating lysergic acid, the next step after this compound. By knocking it out, the metabolic flux is blocked, leading to the accumulation of this compound and its isomer, lysergic acid [1].
      • Protoplast-Mediated Transformation: This method has been successfully established for industrial strains of C. paspali to perform such genetic modifications [1].
  • Q3: What analytical methods are suitable for monitoring this compound during fermentation?

    • A3: Accurate analysis is crucial for process control. Recommended methods include:
      • Capillary Zone Electrophoresis (CZE): Effective for separating and quantifying this compound, lysergic acid, and iso-lysergic acid. It can be coupled with both UV and high-sensitivity Mass Spectrometric (Q-TOF) detection [5].
      • Liquid Chromatography: Methods like HPLC or UPLC are standard. Using fluorescence detection (LC-FLD) offers high sensitivity due to the natural fluorescence of lysergic acid derivatives, while LC-MS/MS provides superior specificity for identifying and quantifying compounds in complex matrices like fermentation broth [4].
  • Q4: How can the fermentation process itself be optimized?

    • A4: Systematic medium development can significantly boost titers.
      • Statistical Optimization: Employ statistical design methods like Plackett-Burman (for screening significant variables) and Box-Behnken (for finding the optimal level of each variable) to efficiently optimize carbon sources, nitrogen sources, and metal ions [1].
      • Process Analytical Technology (PAT): Implement online monitoring and control systems (e.g., with advanced sensors) for real-time management of critical process parameters, moving towards "smart manufacturing" for consistent and high-yield production [4].

Metabolic Engineering Workflow for a this compound Cell Factory

The following diagram illustrates the genetic strategy to enhance this compound production by blocking its conversion to downstream products.

Diagram Title: Engineering this compound Accumulation in C. paspali

Metabolism Precursors Precursors (Chanoclavine-I-aldehyde) PaspalicAcid This compound (Accumulates) Precursors->PaspalicAcid Biosynthesis LysergicAcid Lysergic Acid (Accumulates) PaspalicAcid->LysergicAcid Spontaneous Isomerization ErgotAlkaloids Complex Ergot Alkaloids (e.g., Ergometrine) LysergicAcid->ErgotAlkaloids LpsB Activation LPSB Enzyme: LpsB LPSB->LysergicAcid  Catalyzes Knockout Genetic Knockout (Blocks LpsB) Knockout->LPSB

Experimental Protocol: Medium Optimization using Statistical Design

After creating a production strain, you can optimize the fermentation medium using this methodology, which led to a 4.6-fold increase in related lysergic acid titers [1].

1. Initial Screening with Plackett-Burman Design:

  • Purpose: To identify which medium components (e.g., carbon source, nitrogen source, metal ions) have a significant effect on this compound yield.
  • Method: Select 5-7 candidate factors. A Plackett-Burman design will create an experimental matrix where each factor is tested at a high and low level. Perform all fermentation runs and analyze the yield.
  • Analysis: Use statistical analysis (e.g., ANOVA) to identify the 2-4 most significant factors that will be optimized in the next step.

2. In-Depth Optimization with Box-Behnken Design:

  • Purpose: To determine the optimal concentration for each significant factor identified in the screening.
  • Method: For 3 significant factors, a Box-Behnken design creates an experimental set that explores each factor at three levels (low, middle, high). This is more efficient than a full factorial design.
  • Analysis: Fit the results to a quadratic model to find the precise concentration of each component that maximizes this compound production.

3. Validation Experiment:

  • Conduct a final fermentation run using the optimal medium composition predicted by the model to confirm the yield improvement.

Key Medium Components for Fermentation

The table below summarizes components from an optimized medium for lysergic acid production in a engineered C. paspali strain, which serves as a relevant reference [1].

Component Category Example Component Concentration (g·L⁻¹) Function
Carbon Source Sorbitol 100.0 Energy source and carbon building blocks
Organic Acid Succinic Acid 35.0 Likely pH control and intermediate in metabolism
Nitrogen Source Corn Steep Powder 20.0 Provides nitrogen, vitamins, and minerals
Metal Ions MgSO₄·7H₂O 0.7 Essential cofactor for enzymatic reactions
Metal Ions FeSO₄·7H₂O 0.022 Trace element for cellular processes
Metal Ions ZnSO₄·7H₂O 0.01 Trace element for cellular processes

Troubleshooting Common Scenarios

  • Scenario: Declining yield in the later stages of fermentation.

    • Investigation: This matches the described "degradation phase" [3]. Analyze broth samples over time using CZE or LC-MS to track the formation of degradation products like ergine and 8-hydroxy-derivatives.
    • Solution: Shorten the fermentation cycle to end before the degradation phase begins. Alternatively, investigate adding antioxidants or modifying the culture conditions to reduce oxidative reactions.
  • Scenario: Inconsistent yields between fermentation batches.

    • Investigation: This often points to uncontrolled process parameters or raw material variability.
    • Solution: Implement stricter quality control for raw materials. Adopt Process Analytical Technology (PAT) tools, such as online fluorometric sensors or NMR, to monitor the process in real-time and make adjustments, ensuring consistency [4].

References

optimizing fermentation medium for paspalic acid

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data & Protocols

For a quick overview, the table below summarizes the core components used in a recent, high-yield fermentation study of Claviceps paspali, which produces paspalic acid and its derivatives [1].

Component Concentration in Seed Medium (g·L⁻¹) Concentration in Fermentation Medium (g·L⁻¹) Purpose / Note
Mannitol 20.0 - Carbon source for initial growth [1].
Succinic acid 10.0 35.0 Acid source and carbon precursor [1].
Sorbitol - 100.0 Primary carbon source in production phase [1].
Soybean cake powder 2.0 - Organic nitrogen source for seed culture [1].
Corn steep powder - 20.0 Complex nitrogen and vitamin source for production [1].
KH₂PO₄ 1.0 - Source of phosphorus and potassium [1].
MgSO₄·7H₂O 0.3 0.7 Essential divalent cation for enzymes [1].
Yeast extract powder - 0.5 Source of vitamins and growth factors [1].
FeSO₄·7H₂O - 0.022 Trace metal cofactor [1].
ZnSO₄·7H₂O - 0.01 Trace metal cofactor [1].
Initial pH 5.0 5.5 Optimized for fungal growth and production [1].

This optimized medium, developed using statistical design, resulted in a 4.6-fold increase in the titer of lysergic acid derivatives (reaching 3.7 g·L⁻¹) compared to the initial medium [1]. This compound is a direct precursor in this pathway.

The general workflow for developing and optimizing the fermentation process is outlined below.

Start Start: Wild-type C. paspali Strain Step1 Genetic Modification (e.g., delete lpsB gene) Start->Step1 Step2 Initial Fermentation in Basal Medium Step1->Step2 Step3 Screening with Plackett-Burman Design Step2->Step3 Step4 Optimization with Box-Behnken Design Step3->Step4 Step5 Final Optimized Medium & Conditions Step4->Step5 Step6 Validation & Scale-up Step5->Step6

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the workflow.

Genetic Modification of Claviceps paspali [1]

This protocol creates a strain that accumulates this compound by blocking its conversion to more complex ergot alkaloids.

  • Objective: To delete the lpsB gene, which codes for an enzyme that activates lysergic acid and diverts it away from this compound accumulation.
  • Procedure:
    • Amplify Flanking Regions: Using genomic DNA from C. paspali, amplify the 5' and 3' regions of the lpsB gene with primers Up-lpsB-F/Up-lpsB-hph-R and Down-lpsB-hph-F/Down-lpsB-R.
    • Fusion PCR: Fuse the resulting DNA fragments with a hygromycin resistance (hph) marker cassette to create a single deletion construct.
    • Protoplast Transformation:
      • Culture C. paspali mycelium in PDB for 3-4 days.
      • Harvest and wash mycelia with 0.7 M KCl.
      • Generate protoplasts by treating mycelia with an enzymatic solution containing 0.1% lywallzyme at 30°C for 1 hour.
      • Filter and collect protoplasts via centrifugation.
      • Transform protoplasts with the deletion cassette using a STC solution (0.85 M sorbitol, 10 mM Tris-HCl, pH 8.0).
    • Selection & Verification: Select transformations on hygromycin-containing media and verify the gene deletion via PCR.
Medium Optimization using Statistical Design [1] [2]

This two-step process efficiently identifies and optimizes the most critical medium components.

  • Phase 1: Screening with Plackett-Burman Design

    • Objective: To identify which medium components (e.g., carbon, nitrogen, mineral sources) have a significant effect on this compound yield.
    • Procedure:
      • Select n variables to investigate (e.g., 7, 11, 15).
      • Design an experiment with n+1 runs (e.g., 12 runs for 11 variables).
      • Test each variable at a high (+1) and low (-1) level.
      • Statistically analyze the results to identify the most influential factors for further optimization [2].
  • Phase 2: Optimization with Box-Behnken Design (BBD)

    • Objective: To find the optimal concentration of the significant factors identified in the Plackett-Burman design.
    • Procedure:
      • Select 3-4 critical factors.
      • Design an experiment where each factor is tested at three levels (e.g., -1, 0, +1). This requires a relatively low number of experimental runs.
      • Use Response Surface Methodology (RSM) to fit a quadratic model to the data.
      • The model generates a response surface contour plot, which allows you to pinpoint the exact concentrations that predict the highest yield [1] [2].

Troubleshooting FAQs

Here are answers to specific issues users might encounter.

Q1: Our strain of Claviceps paspali is producing a low titer of this compound. What are the primary factors to investigate? A1: Low titers can stem from genetic, medium, or process issues. Systematically check the following:

  • Strain Integrity: Confirm that your production strain is genetically stable. For engineered strains, verify that the lpsB knockout is intact to prevent diversion of the pathway [1].
  • Carbon Source Balance: Ensure an optimal ratio of simple sugars (e.g., sorbitol, mannitol) to organic acids (e.g., succinic acid). An imbalance can limit precursor availability [1].
  • Nitrogen Source: Complex nitrogen sources like corn steep powder are often superior to defined sources, as they provide a richer mix of amino acids and vitamins crucial for secondary metabolism [1].
  • Process Parameters: Maintain strict control over culture age, inoculation ratio (e.g., 15% v/v), and keep flasks in the dark at 25°C, as these factors significantly impact production [1].

Q2: We observe instability of this compound in our fermentation broth over time. What could be the cause? A2: this compound and its related compounds are known to be unstable and can undergo transformations.

  • Epimerization: this compound can spontaneously epimerize to its isomer, isolysergic acid, especially in the fermentation broth [3].
  • Degradation and Modification: Studies have shown that lysergic acid derivatives (like the closely related lysergic acid α-hydroxyethylamide) can degrade or be biooxidized over extended fermentation times (e.g., 15-30 days) into other compounds like ergine and its 8-hydroxy-derivatives [3].
  • Solution: To maximize recovery, it is critical to monitor the fermentation time carefully and harvest the broth at the peak of production, before significant degradation occurs. The optimal production window is often narrow [3].

Q3: What are the best practices for scaling up this fermentation process from flasks to a bioreactor? A3: While the search results focus on shake-flask optimization, key considerations for scale-up include:

  • pH Control: In a bioreactor, you can actively control pH. Maintaining a stable pH (e.g., at 5.5) is critical for consistent microbial metabolism and product stability [1] [4].
  • Aeration and Agitation: Optimize oxygen transfer rates (kLa) to meet the aerobic demands of C. paspali without causing shear stress to the filamentous fungi.
  • Fed-Batch Strategy: Instead of adding all carbon sources at once, a fed-batch strategy can be implemented to avoid catabolite repression and maintain a high metabolic flux towards the product throughout the fermentation [5].

References

Epimerization Methods & Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core of converting paspalic acid to lysergic acid involves a base-catalyzed isomerization where a double bond migrates within the molecule [1]. Different catalytic systems offer varying levels of efficiency and purity.

The table below summarizes key data for different epimerization methods, based on patent information [2].

Catalytic System Molar Ratio (Catalyst/Paspalic Acid) Reaction Conditions Reported Yield (%) Reported Iso-lysergic Acid Content
Tetrabutylammonium Hydroxide (TBAH) 2.5 : 1 30°C, 20 hours, aqueous medium ~80% < 3%
Mixed System (TBAH + NaOH) 1.5 : 1 (TBAH) + 1 : 1 (NaOH) 30°C, 20 hours, aqueous medium ~82% ~2.8%
Sodium Hydroxide (NaOH) Alone - Reflux, 2 hours, aqueous medium ~59% ~6.8%
Potassium Hydroxide (KOH) Alone - Reflux, 1 hour, water/ethanol medium ~50% ~1%

Troubleshooting Common Issues

Here are answers to frequently encountered problems during the epimerization process.

Problem Possible Causes Recommended Solutions
Low Yield Incomplete reaction; inefficient catalyst; incorrect work-up. Use recommended tetraalkylammonium hydroxides [2]; ensure precise temperature control (28-32°C) [2]; confirm acidification pH (~3.5) and temperature (<30°C) during precipitation [2].
High Iso-lysergic Acid Content Overly harsh reaction conditions (high heat with metal hydroxides); pH instability. Avoid strong alkali metal hydroxides alone at high temperatures [2]; adopt the milder TBAH or mixed catalytic systems [2].
Unsuccessful Reaction Startup Impure starting material; inactive or degraded catalyst. Source this compound from reliable fermentation of Claviceps paspali [3] [1]; ensure catalysts like TBAH are fresh and stored properly.

Analytical Protocol: Capillary Zone Electrophoresis (CZE)

You can use this method to separate and quantify this compound, lysergic acid, and iso-lysergic acid in your reaction mixtures [4].

1. Background Electrolyte (BGE) Preparation:

  • Prepare a BGE using asparagine, Na-tetraborate, or ammonium acetate.
  • Add 40% (v/v) methanol to the BGE.
  • Adjust the pH of the solution to 8.3 using a suitable acid or base [4].

2. Instrumental Parameters & Detection:

  • Perform separations using standard CZE equipment.
  • For UV detection, the Limit of Detection (LOD) is approximately 0.40-0.45 mg/L for lysergic and paspalic acids.
  • For better sensitivity, use Quadrupole Time-of-Flight Mass Spectrometric (Q-TOF MS) detection, which offers lower LODs of about 0.07-0.09 mg/L [4].

3. Method Performance:

  • The method shows excellent precision, with run-to-run peak area precision below 2% for UV detection and between 3.4-5.8% for CZE-MS without an internal standard [4].

This workflow visualizes the key steps of the analytical protocol:

start Sample from Reaction Mixture prep Prepare BGE (pH 8.3, 40% Methanol) start->prep inject Inject Sample into CZE System prep->inject separate Capillary Zone Electrophoresis inject->separate detect Detection separate->detect uv UV Detection LOD: 0.40-0.45 mg/L detect->uv Standard ms Q-TOF MS Detection LOD: 0.07-0.09 mg/L detect->ms High Sensitivity analyze Data Analysis & Quantification uv->analyze ms->analyze

Industrial & Biological Context

  • Industrial Sourcing: this compound is primarily obtained via the submerged fermentation of the fungus *Claviceps paspali* [3] [1]. Metabolic engineering efforts are underway to create more efficient microbial cell factories for production [3].
  • Biological Pathway: In C. paspali, this compound is a natural intermediate in the ergot alkaloid biosynthesis pathway. It is isomerized to lysergic acid by endogenous enzymes, which is then converted into final products like ergometrine [3]. The chemical epimerization process mimics this natural biosynthetic step.

Key Optimization Strategies

  • Catalyst Choice is Critical: The use of tetraalkylammonium hydroxides (e.g., TBAH) is a significant improvement over traditional alkali hydroxides, providing higher yields and superior product purity by minimizing the formation of the undesired iso-lysergic acid epimer [2].
  • Precise Control of Physical Parameters: Maintaining a mild temperature (around 30°C) throughout the reaction and the subsequent acidification is crucial for maximizing yield and purity [2].
  • Robust Analytical Monitoring: Implementing a reliable analytical method like the CZE protocol described above is essential for accurately monitoring reaction progress, determining endpoints, and quantifying impurities [4].

References

Core Concepts in Scaling Up Production

Author: Smolecule Technical Support Team. Date: February 2026

Before addressing specific issues, it's helpful to understand the common challenges and frameworks involved in moving a process from the lab to a larger scale.

Scale-Up Consideration Description & Application
Process Optimization Moving from "black box" trial-and-error to data-driven methods that link cell physiology to production performance [1].
Downstream Processing Separating and purifying the target product from the fermentation broth; can account for up to 80% of total production costs [2].
Metabolic Engineering Genetically modifying microbial strains to function as efficient cell factories for target compounds [3] [1].
Modularity & Compartmentalization Dividing a long biosynthetic pathway into manageable, independently optimized modules, sometimes housed in different cellular compartments or even different microbial strains [4].

The following diagram outlines a multi-scale approach to process optimization, integrating everything from molecular-level analysis to bioreactor control.

f Multi-Scale Process Optimization start Start: Lab-Scale Process omics Multi-Omics Analysis (Genomics, Transcriptomics, Proteomics, Metabolomics) start->omics model Metabolic Network Modeling omics->model macro Macro-Factor Optimization (Medium, Temperature, pH, DO) model->macro scale Scale-Up & Control (Bioreactor Operation) macro->scale final Outcome: Optimized Industrial Process scale->final

Troubleshooting Common Scaling Issues

Here are answers to some frequently asked questions that arise during scale-up.

FAQ 1: Our product titer has dropped significantly upon moving to a larger bioreactor. What could be the cause?

This is a common problem often related to changes in the physical and chemical environment.

  • Potential Cause 1: Inadequate Oxygen Transfer. As reactor volume increases, maintaining optimal dissolved oxygen (DO) levels becomes more challenging. Low DO can cripple the growth and productivity of aerobic microbes.

    • Troubleshooting Steps:
      • Monitor: Continuously measure DO levels throughout the fermentation cycle.
      • Adjust: Increase the agitation speed and/or the air flow rate to improve oxygen dissolution.
      • Consider: Evaluate the use of oxygen-enriched air if increasing flow and agitation is insufficient.
  • Potential Cause 2: Inefficient Mixing. Larger tanks can develop gradients in temperature, pH, and nutrient concentration. Cells experience a constantly fluctuating environment instead of the uniform conditions in a small flask.

    • Troubleshooting Steps:
      • Verify: Use computational fluid dynamics (CFD) or tracer studies to identify dead zones with poor mixing.
      • Optimize: Adjust impeller design and placement to ensure homogeneous mixing.
  • Potential Cause 3: Suboptimal Feeding Strategy. A simple batch process that worked in a flask may not be suitable for larger scales due to the buildup of inhibitory by-products or nutrient depletion.

    • Troubleshooting Steps:
      • Switch to Fed-Batch: Implement a fed-batch strategy where key nutrients (like a carbon source) are added incrementally to maintain concentrations at optimal levels and avoid repression or toxicity [1].
      • Develop a Protocol: Design a feeding profile based on real-time or offline measurements of key metabolites.
FAQ 2: How can we make our downstream processing more efficient and cost-effective?

Downstream processing (DSP) is critical for economic viability [2]. The best approach depends on your product's properties.

  • General Workflow: The following diagram illustrates a generalized downstream workflow, with key decision points for method selection.

f Downstream Processing Workflow broth Fermentation Broth separation Solid-Liquid Separation broth->separation recovery Product Recovery & Concentration separation->recovery separation_method Methods: Filtration, Centrifugation separation->separation_method purification Product Purification recovery->purification recovery_method Methods: Distillation, Extraction, Membrane Filtration recovery->recovery_method final Pure Product purification->final purification_method Methods: Chromatography, Crystallization purification->purification_method

  • Strategy: Integrated Product Recovery. For products that are toxic to the microbial host or unstable in the fermentation broth, integrate recovery simultaneously with fermentation.
    • Techniques: Explore liquid-liquid extraction, gas stripping, or membrane-based separations like pervaporation to continuously remove the product from the broth, which can improve both yield and productivity [2].
FAQ 3: Our production strain becomes unstable or mutates over extended fermentation cycles. How can we address this?

Genetic instability is a major hurdle in long-term or high-density fermentations.

  • Solution 1: Reduce Metabolic Burden.
    • Action: Split the long biosynthetic pathway into two or more modules and express them in a co-culture of different strains [4]. This divides the metabolic work, reducing the burden on any single strain and improving overall stability and yield.
  • Solution 2: Use Robust Genetic Control Systems.
    • Action: Avoid plasmids that require antibiotic pressure for maintenance. Instead, integrate the biosynthetic genes directly into the host genome. Use strong, constitutive promoters or inducible systems that are precisely tuned to avoid wasteful resource consumption when the pathway is not active.

Advanced Optimization Strategies

Once baseline operation is stable, these advanced strategies can significantly enhance performance.

  • Omics-Guided Optimization: Utilize genomics, transcriptomics, and metabolomics to gain a system-wide view of the cell's physiology. This can identify metabolic bottlenecks, stress responses, or unintended competing pathways that are not visible through traditional methods [1].
  • Transport Engineering: For products like sugar acids, engineering transport proteins can be crucial. This involves enhancing the import of key precursors and facilitating the export of the final product out of the cell to reduce feedback inhibition and toxicity [3].
  • Dynamic Control: Implement genetic circuits that can dynamically regulate pathway expression in response to the cell's metabolic state (e.g., turning on a high-flux pathway only after the growth phase is complete).

I hope this structured guide provides a useful starting point for your technical support center. The principles outlined are broadly applicable to the scale-up of many microbial metabolites.

References

solvent selection for paspalic acid extraction

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems & Partition Data

The table below summarizes biphasic solvent systems and partition behavior relevant for isolating paspalic acid and related ergot alkaloids, primarily from a patent on lysergic acid manufacture [1].

Biphasic Solvent System Composition Application / Note
Chloroform-Methanol-Water (ChMWat) Chloroform, Methanol, Water (ratio specific) Used in High-Speed Countercurrent Chromatography (HSCCC); solvent strength of aqueous phase follows quadratic relationship with log(K) [2].
Hexane-Ethyl acetate-Methanol-Water (HEMWat) Hexane, Ethyl Acetate, Methanol, Water (ratio specific) Used in HSCCC; linear relationship between log(K) of solutes and methanol content [2].
Aqueous Alcohol-Alkali Aqueous methanol/ethanol with metal hydroxide (e.g., NaOH, KOH) Used for isomerization of this compound to lysergic acid; typical concentration: 0.01-0.5 mol/L alkali [1].
Crystallization Solvent Methanol, Water, or mixtures Used for crystallization of lysergic acid; methanol content can be 60-95% (v/v) [1].

This compound Isolation & Isomerization Protocol

The following workflow details a method for the extraction and isomerization of this compound to lysergic acid, adapted from a patent [1].

G Start: Crude Material\n(fermentation broth) Start: Crude Material (fermentation broth) Step 1: Dissolution in\nAqueous Alkaline Alcohol Step 1: Dissolution in Aqueous Alkaline Alcohol Start: Crude Material\n(fermentation broth)->Step 1: Dissolution in\nAqueous Alkaline Alcohol Step 2: Isomerization\n(60-80°C, 30-120 min) Step 2: Isomerization (60-80°C, 30-120 min) Step 1: Dissolution in\nAqueous Alkaline Alcohol->Step 2: Isomerization\n(60-80°C, 30-120 min) Step 3: pH Adjustment to 7.5-9.0\nwith Acid Step 3: pH Adjustment to 7.5-9.0 with Acid Step 2: Isomerization\n(60-80°C, 30-120 min)->Step 3: pH Adjustment to 7.5-9.0\nwith Acid Step 4: Concentration\nunder Reduced Pressure Step 4: Concentration under Reduced Pressure Step 3: pH Adjustment to 7.5-9.0\nwith Acid->Step 4: Concentration\nunder Reduced Pressure Step 5: Crystallization\n(from Methanol-Water) Step 5: Crystallization (from Methanol-Water) Step 4: Concentration\nunder Reduced Pressure->Step 5: Crystallization\n(from Methanol-Water) End: Collect Lysergic Acid\nby Filtration & Washing End: Collect Lysergic Acid by Filtration & Washing Step 5: Crystallization\n(from Methanol-Water)->End: Collect Lysergic Acid\nby Filtration & Washing Aqueous Alkaline Alcohol Aqueous Alkaline Alcohol Aqueous Alkaline Alcohol->Step 1: Dissolution in\nAqueous Alkaline Alcohol Heat Heat Heat->Step 2: Isomerization\n(60-80°C, 30-120 min) Acid (e.g., H₂SO₄) Acid (e.g., H₂SO₄) Acid (e.g., H₂SO₄)->Step 3: pH Adjustment to 7.5-9.0\nwith Acid Methanol-Water Mixture Methanol-Water Mixture Methanol-Water Mixture->Step 5: Crystallization\n(from Methanol-Water)

Key Experimental Details [1]:

  • Alkaline Alcohol Solution: Use 0.01 to 0.5 mol/L of a metal hydroxide (e.g., NaOH, KOH, NH₄OH) in methanol, ethanol, or aqueous mixtures.
  • Isomerization: Heating at 60-80°C for 30-120 minutes completes the conversion of this compound to lysergic acid.
  • Crystallization: Adjust the methanol-to-water ratio between 60:40 and 95:5 (v/v) to optimize yield and purity. The patent example uses an 80:20 (v/v) methanol-water mixture for crystallization.

Frequently Asked Questions

Why is my yield of lysergic acid after crystallization low? Low yields are often due to inefficient crystallization or incomplete isomerization [1].

  • Troubleshooting:
    • Check Isomerization Completion: Use HPLC to confirm full conversion of this compound to lysergic acid before crystallization.
    • Optimize Crystallization: Slowly reduce temperature and consider seeding the solution with pure lysergic acid crystals to induce formation. Test different methanol-water ratios (e.g., 80:20, 90:10) to find the optimal balance between yield and purity.
    • Concentrate Properly: Ensure the solution is sufficiently concentrated under reduced pressure before initiating crystallization.

How can I quickly screen for the best solvent system for purification? Using small-volume hydrostatic CCC columns is an effective method for rapid screening [3].

  • Procedure:
    • Use a small-volume (e.g., 38 mL) CCC column.
    • Test different biphasic solvent systems (e.g., HEMWat or ChMWat families).
    • Measure the partition coefficient (K) of your target compound in each system. An ideal K for CCC is often between 0.5 and 2.0.
    • The results from the small column can be directly scaled up to larger preparative columns [3].

Key Technical Concepts

  • Partition Coefficient (K): In the context of purification, K = [solute] in stationary phase / [solute] in mobile phase. For efficient separation, aim for a K between 0.5 and 2.0 to avoid peaks from eluting too quickly or taking too long [3] [4].
  • Solvent Strength in CCC: The "strength" of the aqueous phase (e.g., its methanol content) in biphasic systems directly affects the partition coefficient (K) of solutes. In HEMWat systems, log(K) has a linear relationship with methanol content, while in ChMWat, it's a quadratic relationship [2].

References

process optimization for paspalic acid manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Paspalic Acid Manufacturing & Analysis Overview

This compound is a key intermediate in the biosynthesis of ergot alkaloids and can be isomerized to produce lysergic acid [1] [2]. The industrial production often relies on the fermentation of the fungus Claviceps paspali [2].

The core process involves fermenting Claviceps paspali and then isolating this compound from the broth. A key subsequent step is the isomerization of this compound to the more stable and pharmaceutically relevant lysergic acid [1]. The diagram below outlines this general workflow.

PaspalicAcidWorkflow Fermentation Fermentation C. paspali Broth Crude Broth Fermentation->Broth Isolation Isolation & Extraction Broth->Isolation PaspalicAcid This compound Isolation->PaspalicAcid Isomerization Alkaline Isomerization PaspalicAcid->Isomerization LysergicAcid Lysergic Acid Isomerization->LysergicAcid

General Workflow for this compound Production

Quantitative Data for Process and Analysis

The tables below summarize key parameters from the search results for the isomerization process and analytical techniques.

Table 1: Key Parameters for Isomerization of Paspalic to Lysergic Acid [1]

Parameter Detail Notes / Alternatives
Reagent Aqueous KOH or NaOH Ammonium hydroxide also mentioned.
Solvent Water-Methanol mixture Other alcohols like ethanol or isopropanol possible.
Temperature Reflux temperature e.g., ~65°C for methanol.
Key Step Crystallization of lysergic acid Acidification of the reaction mixture.

Table 2: Analytical Method for Separating Related Compounds [3]

Parameter Detail
Technique Capillary Zone Electrophoresis (CZE)
Detectors UV and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)
Background Electrolyte (BGE) Asparagine, Na-tetraborate, or Ammonium acetate
Methanol Content 40%
pH 8.3
LOD (UV) 0.45 mg/L for this compound, 0.40 mg/L for lysergic acid
LOD (MS) 0.09 mg/L for this compound, 0.07 mg/L for lysergic acid
Troubleshooting Guide and FAQs

Based on the search results, here are some common challenges and their potential solutions.

TroubleshootingTree Start Common Issue: Low Yield of Final Product LowPrecursor Low this compound in Fermentation Start->LowPrecursor IsomerizationProb Inefficient Isomerization (Paspalic to Lysergic) Start->IsomerizationProb GeneticStrain Check Microbial Strain LowPrecursor->GeneticStrain FermentationOpt Optimize Fermentation Medium LowPrecursor->FermentationOpt StrainSolution Use engineered C. paspali (e.g., lpsB knockout) [2] GeneticStrain->StrainSolution OptSolution Use statistical design (e.g., Plackett-Burman, Box-Behnken) [2] FermentationOpt->OptSolution BasicCond Check Alkaline Conditions IsomerizationProb->BasicCond ImpurityForm Check for Impurity Formation IsomerizationProb->ImpurityForm BasicSolution Ensure strong base (KOH/NaOH) and reflux conditions are used [1] BasicCond->BasicSolution ImpuritySolution Avoid harsh conditions that promote iso-lysergic acid formation [1] [3] ImpurityForm->ImpuritySolution

Troubleshooting Decision Tree for Common Issues

Frequently Asked Questions

  • What are the major challenges in sourcing this compound for research? this compound is a regulated precursor in many jurisdictions [4]. Sourcing it from chemical suppliers requires proper credentials, licenses, and is subject to strict regulatory oversight, making it difficult for most researchers to obtain directly [4].

  • Why is my isomerization reaction producing unwanted byproducts? A common issue is the formation of iso-lysergic acid, an inactive and undesired isomer [3] [5]. The reaction conditions must be carefully controlled, as strong bases and high temperatures can promote this side reaction. Using the patented method with specific metal hydroxides like KOH in methanol can help direct the reaction towards lysergic acid [1].

  • How can I improve the titer of this compound in fermentation? Metabolic engineering of the Claviceps paspali strain is a key strategy. Knocking out the lpsB gene in the ergot alkaloid pathway prevents the conversion of lysergic acid into other ergopeptines, causing the strain to accumulate lysergic acid and its precursor, this compound [2]. Additionally, optimizing the fermentation medium using statistical design can significantly increase the titer [2].

  • What is the best method to analyze the purity of this compound and detect related impurities? Capillary Zone Electrophoresis (CZE) with UV or MS detection has been proven effective for separating and quantifying this compound, lysergic acid, and iso-lysergic acid [3]. This method provides good resolution, precision, and low detection limits for quality control.

How to Build a Deeper Knowledge Base

The information available from the search is foundational. To create more robust troubleshooting guides:

  • Consult Specialized Literature: Deepen your research by looking into specialized scientific journals and patents focused on industrial mycology, fermentation science, and organic process chemistry.
  • Include Equipment-Specific Guides: A complete support center would also contain guides for specific equipment, such as troubleshooting bioreactor contamination or HPLC/UPLC system issues, which were not covered in these search results.

References

Structural Relationship and Key Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The core difference in reactivity stems from the position of a carbon-carbon double bond within their shared ergoline ring structure. This variation makes paspalic acid an isomer that can be converted into the more stable lysergic acid [1] [2].

The following diagram illustrates this isomerization relationship and the primary experimental method to achieve it:

Paspalic This compound Isomerization Base-Catalyzed Isomerization Paspalic->Isomerization Reaction Precursor Key Biosynthetic Precursor Paspalic->Precursor Lysergic Lysergic Acid Pharmaceutical Pharmaceutical Intermediate Lysergic->Pharmaceutical Isomerization->Lysergic Product

Comparison of Reactivity and Experimental Data

The table below summarizes the distinct reactive roles of these two compounds based on experimental data:

Feature This compound Lysergic Acid
Primary Reactivity Undergoes isomerization to form lysergic acid [1] Serves as a platform for synthesizing derivatives (amides, peptides) [3] [4]
Key Reaction Base-catalyzed double bond migration [5] [2] Amide bond formation (e.g., production of LSD, ergopeptines) [3] [1]
Role in Synthesis Biosynthetic and chemical precursor [6] [1] Key intermediate for semi-synthetic pharmaceuticals [3] [6]
Experimental Yield N/A Up to ~81% from this compound isomerization (patent data) [2]

Detailed Experimental Protocol for Isomerization

The conversion of this compound to lysergic acid is a critical reaction. Here is a detailed methodology based on a patent that describes a high-yield, high-purity process using tetraalkylammonium hydroxides [2]:

Objective: To isomerize this compound to lysergic acid with high yield and minimal formation of the impurity isolysergic acid.

Materials:

  • Reactant: this compound [2].
  • Catalysts: Tetrabutylammonium hydroxide (TBAH) or a mixture of TBAH and Sodium Hydroxide (NaOH) [2].
  • Solvent: Water [2].
  • Acid for Precipitation: 95% Sulfuric acid [2].
  • Equipment: Reaction vessel with stirrer, temperature control, nitrogen atmosphere, pH meter, and vacuum filtration setup [2].

Procedure:

  • Reaction Setup: Rapidly add 130 g of this compound to 780.1 g of a 40% w/w aqueous solution of tetrabutylammonium hydroxide in a reactor, under a stream of nitrogen and with stirring [2].
  • Isomerization: Bring the mixture to a temperature of 30 ± 2 °C and maintain this temperature with stirring for 20 hours to allow the reaction to proceed [2].
  • Cooling & Dilution: After the reaction time, cool the mixture to about 20 °C and hold for 3.5 hours. Then, add 918 g of water to the reaction medium [2].
  • Precipitation: Acidify the diluted mixture with 95% sulfuric acid to a precise pH of 3.5, while ensuring the temperature does not exceed 30 °C. This step precipitates the lysergic acid [2].
  • Filtration and Washing: Cool the mixture further to 10 ± 2 °C, hold for 30 minutes, and then filter under vacuum. Wash the solid filter cake three times with 300 ml of water each time [2].
  • Drying: Dry the resulting solid for 14 hours at 75 ± 2 °C under reduced pressure (20 mbar) to obtain the final lysergic acid product [2].

Key Parameters for Optimization:

  • Catalyst System: Using tetraalkylammonium hydroxides like TBAH, either alone or mixed with a smaller amount of NaOH, is reported to be superior to using NaOH or KOH alone, resulting in higher yields and lower impurity levels [2].
  • Temperature Control: Maintaining a mild temperature (around 30 °C) during isomerization and during the acidification step is crucial to prevent decomposition and control purity [2].
  • pH Control: Precise acidification to pH 3.5 is critical for the efficient precipitation of lysergic acid and to minimize the co-precipitation of isolysergic acid [2].

Key Takeaways for Research Applications

  • For High-Yield Lysergic Acid Production: The patented isomerization process using tetraalkylammonium hydroxides is the recommended method, as it addresses the yield and purity limitations of older techniques using only NaOH or KOH [2].
  • For a Biological Production Route: Consider metabolic engineering. Recent research has successfully engineered strains of Claviceps paspali by deleting the lpsB gene, which blocks the pathway after lysergic acid formation, causing it to accumulate. This biotechnological approach achieved a high titer of 3.7 g·L⁻¹ of lysergic acid in fermentation [6].

References

analytical validation for paspalic acid quantification

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods and Validation Data

The primary technique identified in the search results is Capillary Zone Electrophoresis (CZE), which has been successfully validated for separating and quantifying paspalic acid, lysergic acid, and iso-lysergic acid [1] [2]. Here is a summary of the key performance data:

Table 1: Validation Data for CZE Analysis of this compound [1] [2]

Validation Parameter With UV Detection With Q-TOF Mass Spectrometric Detection
Detection Limit (LOD) 0.45 mg/L 0.09 mg/L
Run-to-run Precision (RSD of Peak Area) 1.9% 3.4% - 5.8% (across standard concentrations)
Day-to-day Precision (RSD) 4.0% Information not specified
Average Recovery Information not specified 100.8%

An alternative method using a reverse-phase HPLC column (Newcrom R1) with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) has also been reported [3].

Framework for Method Validation

For a rigorous comparison of analytical methods, the following parameters, as outlined in general validation chapters like USP <1225>, should be evaluated [4]. You can use this framework to assess any method for this compound quantification.

Table 2: Key Validation Parameters for Analytical Methods [4]

Parameter Definition & Purpose
Accuracy Measures the closeness of test results to the true value, often determined by spiking samples with a known amount of analyte and calculating the percentage recovery.
Precision Expresses the degree of agreement among individual test results from repeated samplings. It can be measured as repeatability (same conditions) or intermediate precision (different days, analysts, or equipment).
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected, but not necessarily quantified.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the method has suitable precision, accuracy, and linearity.
Ruggedness The degree of reproducibility of test results under a variety of normal, practical conditions, such as different laboratories or analysts.

Experimental Protocol for Capillary Zone Electrophoresis

For the CZE method cited above, the experimental protocol was as follows [1] [2]:

  • Technique: Capillary Zone Electrophoresis (CZE)
  • Detection: Ultraviolet (UV) and/or Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)
  • Background Electrolyte (BGE): Optimized systems using asparagine, Na-tetraborate, or ammonium acetate.
  • Key Conditions: 40% methanol added to the BGE, with the pH adjusted to 8.3.
  • Note: The study found that while acidic BGEs allowed for fast separations, the poor stability of the analytes under acidic conditions prevented their use.

A Practical Workflow for Method Selection and Validation

The following diagram illustrates a logical pathway for selecting and validating an analytical method for this compound, based on the gathered information and standard practices.

Start Start: Need to Quantify This compound Define Define Analytical Goal and Method Requirements Start->Define Select Select Analytical Technique Define->Select CZE Capillary Zone Electrophoresis (CZE) HPLC Reverse-Phase HPLC LCMS LC-MS / GC-MS Validate Plan and Execute Method Validation P1 Specificity P2 Accuracy & Precision P3 Linearity & Range P4 LOD & LOQ Implement Implement Validated Method for Routine Analysis Validate->Implement

Limitations and Recommendations for Further Research

  • Dated Information: The most specific analytical data for this compound is from a 2014 study [1] [2]. It is crucial to search for more recent publications to see if techniques like UPLC-MS/MS have been applied, which could offer superior speed, sensitivity, and resolution.
  • Incomplete Data Sets: The search results provide excellent data on precision and detection limits for CZE but lack a full validation profile (e.g., linearity range, robustness) for a direct and complete comparison with other methods.
  • Focus Your Search: To find contemporary methods, I recommend searching scientific databases using terms such as "UPLC-MS/MS this compound," "this compound quantification," and "ergot alkaloid analysis validation."

References

Chemical Isomerization: A Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The core of the comparison lies in the choice of base used for the isomerization. The following table summarizes the key performance data for different chemical methods.

Method Catalyst System Key Reaction Conditions Reported Yield (RRi) Isolysergic Acid Content Key Advantage
Innovative Patent Method [1] [2] Tetrabutylammonium Hydroxide (TBAH) 30±2°C, 20 hours, aqueous medium 80% < 3% High yield, excellent purity, mild conditions
Mixed Alkali Method [1] [2] TBAH + Sodium Hydroxide (NaOH) 30±2°C, 20 hours, aqueous medium 81.6% 2.8% Slightly higher yield than TBAH alone
Traditional NaOH Method [1] [2] Sodium Hydroxide (NaOH) alone Reflux, 2 hours, aqueous medium 59.3% 6.8% (Baseline for comparison)
Traditional KOH Method [1] [2] Potassium Hydroxide (KOH) alone Reflux, 1 hour, water/ethanol mixture 49.8% 1% Lower impurity, but very low yield

As the data shows, methods using tetraalkylammonium hydroxides, particularly tetrabutylammonium hydroxide (TBAH), represent a significant advancement. They achieve superior yields (~80% RRi) and high purity ( <3% isolysergic acid) under much milder conditions compared to traditional alkalis [2].

Detailed Experimental Protocol: TBAH Method

The following Graphviz diagram outlines the key stages of the efficient TBAH isomerization process, and the detailed protocol is provided below.

G start Paspalic Acid Slurry step1 Reaction Setup - 40% TBAH solution - Under N₂ atmosphere - Rapid addition start->step1 130g step2 Isomerization - 30±2°C - 20 hours stirring step1->step2 780.1g TBAH step3 Cooling & Dilution - Cool to 20°C - Hold for 3.5 hours - Add water step2->step3 Isomerization Complete step4 Acidification - H₂SO₄ to pH 3.5 - Temp ≤ 30°C step3->step4 918g Water step5 Crystallization - Cool to 10±2°C - Hold for 30 min step4->step5 Acidic Precipitate step6 Isolation & Drying - Vacuum filtration - Water wash - Dry at 75°C, 20 mbar step5->step6 Crystals Formed end Lysergic Acid Product step6->end 107g Output

Title: TBAH Isomerization Workflow

Detailed Steps [1] [2]:

  • Reaction Setup: 130 g of this compound is rapidly added to 780.1 g of a 40% aqueous solution of tetrabutylammonium hydroxide. This is performed with stirring under a stream of nitrogen to maintain an inert atmosphere.
  • Isomerization: The mixture is brought to and maintained at 30±2°C for 20 hours to allow the isomerization to proceed to completion.
  • Cooling and Dilution: The reaction medium is cooled to about 20°C and held for 3.5 hours. Subsequently, 918 g of water is added.
  • Acidification and Precipitation: The mixture is acidified to a pH of 3.5 using 95% sulfuric acid, carefully maintaining the temperature at or below 30°C during addition. This step precipitates the lysergic acid.
  • Crystallization: The solution is further cooled to 10±2°C and held at this temperature for 30 minutes to complete crystallization.
  • Isolation: The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried for 14 hours at 75°C under reduced pressure (20 mbar).

Biological Production: A Modern Alternative

Beyond chemical isomerization, direct biological production of lysergic acid (LA) using engineered microorganisms is an emerging and powerful alternative.

Metabolic Engineering Protocol

The following Graphviz diagram maps the key genetic and fermentation steps involved in creating a microbial cell factory for LA production.

G cluster_bio Metabolic Engineering in C. paspali stepA Genetic Manipulation - Establish protoplast- mediated transformation - Delete lpsB gene stepB Engineered Strain Accumulates LA/ILA instead of ergometrine stepA->stepB Blocks pathway to ergoamides stepC Fermentation Optimization - Use Plackett-Burman & Box-Behnken designs - Optimize medium stepB->stepC Strain ready for scale-up stepD Production Fermentation - 12 days, 25°C, in dark stepC->stepD Optimized medium result Harvest LA & ILA stepD->result 3.7 g·L⁻¹ combined titer

Title: Biosynthesis Workflow for LA Production

Detailed Steps [3]:

  • Strain Engineering: An efficient genetic manipulation system was established for the industrial strain Claviceps paspali MJXA-WT. The key step was the deletion of the lpsB gene, which encodes an enzyme that converts LA into further ergot alkaloids (ergoamides). This disruption causes the engineered strain to accumulate LA and its isomer, iso-lysergic acid (ILA).
  • Fermentation Process:
    • The engineered strain is cultured in a optimized fermentation medium containing sorbitol, succinic acid, and corn steep powder, among other components [3].
    • The medium was optimized using statistical experimental designs (Plackett-Burman and Box-Behnken), which increased the final titer 4.6-fold compared to the initial medium [3].
    • The fermentation is carried out at 25°C for 12 days in the dark [3].
  • Output: This biological process achieved a final combined titer of 3.7 g·L⁻¹ for LA and ILA [3].

Discussion and Conclusion

  • For High-Purity Chemical Synthesis: The tetraalkylammonium hydroxide-based isomerization is the superior choice. It provides an optimal balance of high yield and low impurity formation under mild, industrially feasible conditions [2].
  • For Sustainable and Scalable Production: The metabolic engineering approach is highly promising. While the absolute titer is a different metric than chemical yield, achieving 3.7 g·L⁻¹ directly from fermentation is a significant result. It avoids the multi-step process of first producing this compound and then chemically converting it, potentially offering a more direct and sustainable route [3].

The best method depends on your specific priorities: established chemical process efficiency or innovative biological production potential.

References

epimerization kinetics of paspalic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Studying Epimerization

The epimerization of paspalic acid to lysergic and iso-lysergic acid is a key transformation. The table below summarizes a method used to analyze these compounds, which is fundamental for any kinetic study.

Analyte Analytical Technique Key Conditions Limit of Detection (LOD) Application Note

| this compound, Lysergic Acid, iso-Lysergic Acid | Capillary Zone Electrophoresis (CZE) with UV/MS Detection [1] | Basic background electrolyte (BGE); pH 8.3; 40% Methanol | UV: this compound: 0.45 mg/L; Lysergic acid: 0.40 mg/L. MS: this compound: 0.09 mg/L; Lysergic acid: 0.07 mg/L. | Developed for samples from different manufacturing stages; average recovery of 100.8%. | | Lysergic acid α-hydroxyethylamide (LAH) epimers | Liquid Chromatography (LC) [2] | Not fully detailed in available excerpt | Information not available in search results | Used to monitor the biosynthesis and subsequent epimerization of LAH I into three other epimers (LAH II-IV) during fermentation. |

Experimental Context and Workflow

The epimerization is particularly relevant in the bioproduction of lysergic acid derivatives using the fungus Claviceps paspali.

  • Fermentation Process: Submerged fermentation of Claviceps paspali can be divided into phases. The production phase (days 3-12) involves biosynthesis of primary alkaloids like lysergic acid α-hydroxyethylamide (LAH I). Due to its low stability, this compound spontaneously epimerizes in the fermentation broth, producing multiple other epimers (LAH II-IV) [2].
  • Metabolic Engineering: Recent research has worked on constructing Claviceps paspali cell factories to overproduce lysergic acid by deleting the gene lpsB, which is responsible for converting lysergic acid into more complex ergot alkaloids [3].

To help visualize the general workflow for studying this epimerization process, from fermentation to analysis, the following diagram outlines the key stages:

cluster_fermentation Fermentation & Biosynthesis cluster_analysis Sample Preparation & Analysis Biosynthesis Biosynthesis of This compound Derivatives SpontaneousEpimerization Spontaneous Epimerization in Fermentation Broth Biosynthesis->SpontaneousEpimerization Sampling Sampling at Different Time Points SpontaneousEpimerization->Sampling SamplePrep Sample Preparation (e.g., Dilution, Filtration) Sampling->SamplePrep CZEAnalysis CZE Analysis with UV/MS Detection SamplePrep->CZEAnalysis DataProcessing Chromatogram/Electropherogram Processing & Quantification CZEAnalysis->DataProcessing Results Kinetic Profile: - Epimer Ratios Over Time - Reaction Rates DataProcessing->Results

This workflow shows how fermentation is linked to analytical techniques like CZE for monitoring epimerization [1] [2].

Experimental Protocol: Capillary Zone Electrophoresis

For researchers aiming to perform this analysis, here is a summary of the key methodological details based on the cited study [1]:

  • Background Electrolyte (BGE): The method used BGEs based on asparagine, sodium tetraborate, or ammonium acetate. To this, 40% (v/v) methanol was added, and the pH was adjusted to 8.3.
  • Capillary: Fused-silica capillary.
  • Detection: Both UV and Quadrupole Time-of-Flight Mass Spectrometric (Q-TOF MS) detection were employed. MS detection significantly improved the sensitivity (LOD).
  • Precision: The run-to-run precision (repeatability) for peak areas was excellent, ranging between 1.8% and 1.9% for the main analytes using UV detection.

Research Gap and Future Directions

Based on the search results, I was unable to find a direct, side-by-side comparison of the epimerization kinetics for different this compound derivatives. The available data confirms that epimerization is a known and important phenomenon in the context of fermentation, but detailed kinetic parameters like rate constants and half-lives for specific derivatives are not provided.

To fill this gap, your comparative guide could focus on:

  • Proposing a Standardized Protocol: The CZE-UV/MS method described above provides a robust foundation for a standardized assay to generate comparable kinetic data for various derivatives [1].
  • Highlighting the Industrial Context: The metabolic engineering of C. paspali to create lysergic acid-producing cell factories is a key recent development. Comparing the epimerization profiles in different engineered strains could be highly relevant for your audience [3].

References

comparison of extraction solvents for paspalic acid recovery

Author: Smolecule Technical Support Team. Date: February 2026

Paspalic Acid Recovery Methods: A Comparative Overview

The table below summarizes the two main types of recovery processes identified for this compound, primarily derived from fermentation broth of the fungus Claviceps paspali.

Method Type Specific Adsorbent/Solvent Key Experimental Conditions Reported Performance & Notes

| Solid-Phase Extraction [1] | Styrene-divinylbenzene copolymer (e.g., Sepabeads SP207) | - Fermentation broth pH adjusted to >7 (e.g., pH 9) [1]

  • Load onto column
  • Elution with 50-85% methanol in water [1] | Yield: ~68% [1] Purity: ~92% [1] Notes: Synthetic adsorbent; suitable for flow-through column operation; resin can be regenerated [1]. | | Solid-Phase Extraction [1] | C18 Silica Gel (e.g., Separon SGX C18) | - Fermentation broth pH adjusted to 6.8 [1]
  • Mixed with adsorbent in batch
  • Elution with methanol containing 5% aqueous ammonia [1] | Yield: ~70% [1] Notes: Lower solvent requirement when scaled up [1]. | | Solid-Phase Extraction [1] | Bentonite/Fuller's Earth (Clay) | - Operates at natural pH of broth (5-6) [1]
  • Mixed with broth, then filtered
  • Requires drying or extraction of the solid adsorbent [1] | Yield: Up to 90% [1] Notes: Can be messy and slow to filter; drying step adds time [1]. | | Liquid-Liquid Extraction [2] | Chloroform Isobutanol Mixture (4:1) | - Filtered fermentation broth adjusted to pH 8 [2]
  • Extracted with organic solvent mixture [2]
  • Further purification steps involving acid/base transfers [2] | Notes: Classical method; can be complicated by emulsification due to broth components [1] [2]. The yield is not explicitly quantified in the available excerpts. |

The following diagram illustrates the general workflow for this compound recovery using the solid-phase extraction method, which is commonly cited in the available literature.

start Fermentation Broth (Claviceps paspali) step1 Broth Pretreatment (Adjust pH to 7-9) start->step1 step2 Solid-Phase Adsorption (e.g., Polymer Resin, C18 Silica) step1->step2 step3 Wash Column (Remove impurities with water) step2->step3 step4 Elute this compound (e.g., 50-85% Methanol) step3->step4 step5 Concentrate Eluent (Remove solvent under reduced pressure) step4->step5 step6 Final Product (Crude this compound) step5->step6

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these methods, here is a more detailed breakdown of the protocols.

Solid-Phase Extraction with Synthetic Polymer Resin

This method, detailed in Japanese Patent 2-167051, is designed for flow-through column operation and is effective for the hydrophilic amide-type ergot alkaloids like this compound produced by Claviceps paspali [1].

  • Adsorbent: Styrene-divinylbenzene copolymer (e.g., Sepabeads SP207, SP206). The typical particle size for such synthetic polymers is 250-857 μm, with a high surface area [1].
  • Broth Preparation: The filtered fermentation broth can be used directly, but adjusting the pH to above 7.0 with aqueous ammonia is recommended to improve the yield of alkaloid adsorption onto the resin [1].
  • Adsorption & Washing: The pretreated broth is passed through a column packed with the resin. A linear flow rate of 0.5 to 2.0 bed volumes per hour is suggested. After loading, the column is washed with water to remove unbound impurities [1].
  • Elution: this compound is desorbed using a water-miscible organic solvent. The patent example uses 50% methanol-water, with a volume of 3 to 6 times the bed volume of the resin. The elution process can be monitored by thin-layer chromatography (TLC) [1].
  • Post-Processing: The methanol is removed from the eluate under reduced pressure. The remaining aqueous solution is adjusted to pH 9 with ammonia and then extracted with a solvent like ethyl acetate to recover the this compound [1].
Liquid-Liquid Extraction Protocol

This is a more classical approach, as described in forum discussions referencing established fermentation and extraction techniques [2].

  • Fermentation: The Claviceps paspali fungus is first cultivated in a specific liquid medium. One described medium contains mannitol (4-5%), succinic acid (1-3% neutralized to pH 5.2 with ammonia), and minor salts, grown for 6-9 days under sterile, aerated conditions [2].
  • Broth Preparation: After fermentation, the culture medium is separated from the fungal biomass by filtration through a Büchner funnel or a filter press [2].
  • Extraction: The filtrate is adjusted to pH 8 and then extracted with an equal volume of a chloroform/isobutanol mixture (4:1 ratio) [2].
  • Purification: The solvent phase containing the alkaloids is then shaken with a small volume of water acidified to pH 3.5 with sulfuric acid. This transfers the alkaloids to the aqueous phase. The aqueous extract is then basified to pH 8 and extracted again with chloroform. The final chloroform extract is concentrated in vacuo, often in the dark, to crystallize the lysergic acid derivatives [2].

Key Insights for Researchers

  • Predominant Use of Solid-Phase Methods: The available technical information, particularly from patent literature, heavily favors solid-phase extraction. This is likely due to advantages in efficiency, scalability, and purity compared to traditional liquid-liquid extraction, which is noted to be prone to emulsification and requires large solvent volumes [1].
  • Consider the Final Application: this compound is often not the final target but a key intermediate in the synthesis of lysergic acid and other ergot alkaloids [3] [4] [5]. The choice of recovery method can impact the downstream isomerization process to lysergic acid, where high purity is crucial for yield and quality [3] [5].
  • Data Gaps: The search results lack a unified study that directly compares the performance (yield, purity, cost) of all these solvents and adsorbents under identical conditions. Furthermore, quantitative data on the liquid-liquid extraction method is less explicitly reported than for solid-phase techniques.

References

paspalic acid stability under different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Framework for Stability Studies

Although specific data on paspalic acid is limited, established protocols for stability testing in pharmaceutical development can be applied. The core methodology involves subjecting the substance to different environmental conditions and analyzing its concentration over time [1] [2].

The workflow below outlines a generalized protocol for conducting such a stability study.

G Start Start Stability Study SamplePrep Sample Preparation (Pool and Aliquot) Start->SamplePrep DefineConditions Define Storage Conditions SamplePrep->DefineConditions Storage Controlled Storage DefineConditions->Storage Sampling Time-Point Sampling Storage->Sampling Analysis Analytical Measurement (e.g., HPLC, CE) Sampling->Analysis DataProcessing Data Processing & Analysis Analysis->DataProcessing End Determine Shelf-Life DataProcessing->End

Diagram Title: General Workflow for Drug Stability Testing

Key experimental parameters, derived from general stability study guidelines [1] [2], are summarized below.

Experimental Factor Typical Parameters / Conditions
Storage Conditions Long-term (e.g., 25°C ± 2°C / 60% RH ± 5%), Intermediate (e.g., 30°C ± 2°C / 65% RH ± 5%), Accelerated (e.g., 40°C ± 2°C / 75% RH ± 5%), Freeze-thaw cycles [1] [2].
Sample Form Solid (e.g., powder), Liquid in solution [2].
Analytical Technique High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) [3] [4].
Key Metrics Concentration of this compound over time, identification and quantification of degradation products [1] [4].

Analytical Methods for this compound

While full stability data is not available, published analytical methods can serve as a starting point for developing stability-indicating assays. The following table summarizes a key method identified for separating and analyzing this compound.

Parameter Description
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3].
Column Newcrom R1 (a reverse-phase column with low silanol activity) [3].
Mobile Phase Acetonitrile/Water/Phosphoric Acid; can be modified to Acetonitrile/Water/Formic Acid for MS-compatibility [3].
Analyte This compound [3].

Another study demonstrates the use of Capillary Electrophoresis (CE) with UV and Mass Spectrometry detection, which achieved low detection limits (0.45 mg/L with UV, 0.09 mg/L with MS) and good precision for this compound, confirming its utility as an alternative analytical technique [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

268.1212

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P81DUK4Q2L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5516-88-1

Wikipedia

Paspalic acid

Dates

Last modified: 04-14-2024
1: Kim SU, Cho YJ, Floss HG, Anderson JA. Conversion of Elymoclavine to Paspalic Acid by a Particulate Fraction from an Ergotamine-Producing Strain of Claviceps sp. Planta Med. 1983 Jul;48(7):145-8. PubMed PMID: 17404974.
2: Himmelsbach M, Ferdig M, Rohrer T. Analysis of paspalic acid, lysergic acid, and iso-lysergic acid by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection. Electrophoresis. 2014 May;35(9):1329-33. doi: 10.1002/elps.201300224. Epub 2013 Oct 18. PubMed PMID: 24115177.
3: Kim SU, Anderson JA. Conversion of elymoclavine to paspalic acid by a particulate fraction from an ergotamine-producing strain of Claviceps sp. Planta Med. 1982 Jul;45(3):141. PubMed PMID: 17396831.

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